Val-Ile
Description
Significance of Dipeptides in Biochemical Systems and Research
Dipeptides, consisting of two amino acids linked by a single peptide bond, are the simplest form of peptides. hmdb.ca They are pivotal in numerous biological processes, acting as intermediates in protein digestion and metabolism. hmdb.ca Some dipeptides exhibit distinct physiological or cell-signaling activities. hmdb.ca In research, dipeptides are invaluable tools for studying protein structure, function, and interactions. Their synthesis and study have been crucial in advancing our understanding of the fundamental nature of proteins.
Research Context and Fundamental Contributions of H-Val-Ile-OH Studies
H-Val-Ile-OH, as a dipeptide formed from the branched-chain amino acids (BCAAs) L-valine and L-isoleucine, is a subject of interest in metabolic studies. nih.gov It is recognized as a metabolite and an incomplete breakdown product of protein catabolism. hmdb.canih.gov Research on H-Val-Ile-OH and similar BCAA-containing dipeptides contributes to understanding amino acid metabolism, particularly in muscle tissue where BCAAs are predominantly catabolized. drugbank.com Studies involving this dipeptide can also shed light on peptide transport mechanisms and the specific roles of BCAA metabolites in cellular processes. cymitquimica.com
Historical Development of Research on Short Peptides
The scientific investigation of peptides began in the early 20th century, with Emil Fischer's pioneering work on protein structure and peptide synthesis. Initially, short peptides were often regarded as mere artifacts or degradation byproducts of proteins. nih.gov However, over time, their significance as metabolic intermediates and bioactive molecules became increasingly apparent. nih.gov The development of techniques like solid-phase peptide synthesis revolutionized the field, enabling the efficient production of specific peptides for research. This has led to a deeper understanding of the diverse roles of short peptides, including dipeptides like H-Val-Ile-OH, in biochemistry and physiology.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-5-7(4)9(11(15)16)13-10(14)8(12)6(2)3/h6-9H,5,12H2,1-4H3,(H,13,14)(H,15,16)/t7-,8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNVLWFYAPWAQMU-CIUDSAMLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C(C(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](C(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60426666 | |
| Record name | L-Valyl-L-isoleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Valylisoleucine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029130 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
20556-14-3 | |
| Record name | L-Valyl-L-isoleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Valylisoleucine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029130 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthetic Methodologies for H Val Ile Oh and Analogous Dipeptides
Solid-Phase Peptide Synthesis (SPPS) Approaches
Solid-phase peptide synthesis, pioneered by R.B. Merrifield, has become a cornerstone of peptide chemistry due to its efficiency and amenability to automation. rsc.org In SPPS, the peptide chain is assembled stepwise while one end is covalently attached to an insoluble polymer support, which simplifies the purification process as excess reagents and byproducts are removed by simple filtration and washing. researchgate.net
Fmoc/tBu Strategy for H-Val-Ile-OH Elaboration
The most prevalent SPPS methodology today is the Fmoc/tBu strategy, which relies on the use of the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-amino protection and acid-labile tert-butyl (tBu) based groups for side-chain protection. mdpi.com This orthogonal protection scheme allows for the selective removal of the Fmoc group at each step without affecting the side-chain protecting groups or the linkage to the resin. researchgate.net
The synthesis of H-Val-Ile-OH via the Fmoc/tBu strategy would typically commence with the attachment of Fmoc-Ile-OH to a suitable acid-labile resin, such as Wang resin. researchgate.net The synthesis cycle involves:
Fmoc Deprotection: The Fmoc group of the resin-bound isoleucine is removed using a solution of a secondary amine, commonly 20% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). embrapa.br
Washing: The resin is thoroughly washed to remove the piperidine and the dibenzofulvene byproduct.
Coupling: The next amino acid, Fmoc-Val-OH, is activated using a coupling reagent and reacted with the free amine of the resin-bound isoleucine. embrapa.br Common coupling agents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma Pure to minimize racemization. researchgate.netrsc.org
Washing: The resin is washed again to remove excess reagents and byproducts.
This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed by treatment with a strong acid cocktail, typically containing trifluoroacetic acid (TFA) and scavengers like water and triisopropylsilane (B1312306) (TIS) to prevent side reactions. researchgate.netrsc.org
| Step | Reagent/Solvent | Purpose | Typical Duration |
| Resin Swelling | DMF or DCM | Prepares the resin for synthesis | 30-60 min |
| Fmoc Deprotection | 20% Piperidine in DMF | Removes the Fmoc protecting group | 5-20 min |
| Coupling | Fmoc-Val-OH, DIC/Oxyma, DMF | Forms the peptide bond | 1-2 hours |
| Final Cleavage | TFA/TIS/H₂O (e.g., 95:2.5:2.5) | Cleaves peptide from resin and removes side-chain protection | 1-3 hours |
This interactive table outlines a general protocol for the Fmoc/tBu synthesis of H-Val-Ile-OH.
Boc/Bzl Strategy in Dipeptide Synthesis
The Boc/Bzl strategy is the classical method of SPPS, utilizing the acid-labile tert-butyloxycarbonyl (Boc) group for Nα-protection and benzyl (B1604629) (Bzl)-based groups for semi-permanent side-chain protection. nih.gov While largely supplanted by the milder Fmoc/tBu chemistry, the Boc/Bzl approach remains valuable, particularly for synthesizing peptides prone to aggregation. kvinzo.com
In this strategy, the Nα-Boc group is removed at each cycle with a moderately strong acid, such as 25-50% TFA in dichloromethane (B109758) (DCM). nih.gov After neutralization of the resulting ammonium (B1175870) salt with a tertiary amine, the next Boc-protected amino acid is coupled. The final cleavage of the peptide from the resin (e.g., a Merrifield resin) and removal of the benzyl-based side-chain protecting groups requires a very strong acid, most commonly anhydrous hydrogen fluoride (B91410) (HF). researchgate.netnih.gov
| Step | Reagent/Solvent | Purpose | Key Consideration |
| Boc Deprotection | 25-50% TFA in DCM | Removes the Boc protecting group | Repetitive acid exposure |
| Neutralization | 10% DIEA in DMF | Forms the free amine for coupling | Essential before coupling |
| Coupling | Boc-Amino Acid, DCC/HOBt | Forms the peptide bond | DCC can cause side reactions |
| Final Cleavage | Anhydrous HF | Cleaves peptide and side-chain protecting groups | Highly hazardous reagent |
This interactive table summarizes the key steps in the Boc/Bzl synthesis of dipeptides.
Microwave-Assisted SPPS for Enhanced Efficiency
The application of microwave irradiation to SPPS has been shown to significantly accelerate the synthesis process. embrapa.brekb.eg Microwave heating can reduce the time required for both the coupling and deprotection steps from hours to minutes. embrapa.br This is particularly advantageous for the synthesis of "difficult sequences," such as those containing sterically hindered amino acids like valine and isoleucine, where conventional synthesis may be slow and inefficient. rsc.org
The rapid and uniform heating provided by microwaves can help to disrupt peptide chain aggregation on the solid support, improving reagent accessibility and leading to higher purity and yields of the final product. embrapa.br For the synthesis of H-Val-Ile-OH, a microwave-assisted Fmoc/tBu protocol could involve coupling Fmoc-Val-OH at an elevated temperature (e.g., 75°C) for a few minutes. ekb.eg
Solution-Phase Peptide Synthesis (LPPS) Techniques
Solution-phase peptide synthesis (LPPS), also known as liquid-phase synthesis, is the classical approach to peptide synthesis where reactions are carried out in a homogeneous solution. researchgate.net While often more labor-intensive than SPPS due to the need for purification of intermediates at each step, LPPS is highly suitable for large-scale synthesis and for the preparation of short peptides like H-Val-Ile-OH. rsc.org
Stepwise Condensation Methods in Solution
Stepwise condensation in solution involves the sequential coupling of protected amino acids. To synthesize H-Val-Ile-OH, one would typically start with an isoleucine derivative with a protected C-terminus, such as isoleucine methyl ester (H-Ile-OMe). This is then coupled with an N-terminally protected valine, for example, Boc-Val-OH. researchgate.net
The coupling is mediated by a condensing agent, similar to those used in SPPS. After the formation of the protected dipeptide (e.g., Boc-Val-Ile-OMe), the product is isolated and purified. Subsequently, the protecting groups are removed in separate steps to yield the final H-Val-Ile-OH. A study on the synthesis of cordyheptapeptide B utilized the coupling of Boc-Leu-Ile-OH with a dipeptide methyl ester as a key step in the solution-phase strategy. researchgate.net Another publication detailed the synthesis of Boc-Val-Ile-OBzl, where Boc-Val-OH was coupled with H-Ile-OBzl using a water-soluble carbodiimide (B86325) (WSCD) and HOBt. oup.com
Molecular Hiving™ and Tag-Based LPPS for Dipeptides
Modern advancements in LPPS have led to the development of tag-assisted strategies to simplify the purification process. Molecular Hiving™ is a prominent example of such a technology. jitsubo.comresearchgate.net This method combines the advantages of SPPS and LPPS by attaching a soluble, hydrophobic tag to the C-terminal amino acid. jitsubo.com The peptide synthesis is then carried out in a homogeneous solution using standard Fmoc chemistry. beilstein-journals.org
After each coupling or deprotection step, the tagged peptide is selectively precipitated or extracted from the reaction mixture, allowing for the easy removal of excess reagents and byproducts without the need for column chromatography. beilstein-journals.orgijpsi.org This approach is particularly efficient and environmentally friendly ("green") due to reduced solvent consumption and the avoidance of hazardous reagents. beilstein-journals.orgsigmaaldrich.com For the synthesis of H-Val-Ile-OH, isoleucine would first be attached to the hydrophobic tag. The peptide chain would then be elongated by coupling with Fmoc-Val-OH. Once the dipeptide is assembled, it is cleaved from the tag. jitsubo.com This technology is scalable and suitable for the large-scale manufacture of peptides. sigmaaldrich.com
Chemo-Enzymatic Peptide Synthesis (CEPS) for Dipeptide Assembly
Chemo-enzymatic peptide synthesis (CEPS) has emerged as a powerful and sustainable alternative to purely chemical methods for peptide bond formation. mdpi.com This approach utilizes enzymes, typically proteases, to catalyze the formation of peptide bonds in a highly stereospecific manner, thus avoiding racemization, a common side reaction in chemical synthesis. thieme-connect.desemanticscholar.org The synthesis can proceed via two main routes: the thermodynamically controlled synthesis (or equilibrium-controlled) and the kinetically controlled synthesis. mdpi.comsemanticscholar.org
In the thermodynamically controlled approach , the reaction equilibrium is shifted towards synthesis by altering the reaction conditions, such as minimizing the water content by using organic solvents or biphasic systems. semanticscholar.org For hydrophobic dipeptides like H-Val-Ile-OH, the use of organic solvents is particularly advantageous as it can also improve the solubility of the starting materials. genscript.comfrontiersin.org
The kinetically controlled approach relies on the use of activated acyl donors, such as amino acid esters. semanticscholar.org The enzyme forms an acyl-enzyme intermediate that is then attacked by the amino group of the nucleophile (the second amino acid) to form the dipeptide. nih.gov This method is generally faster and less dependent on the equilibrium position. semanticscholar.org
Several proteases have been employed for the synthesis of dipeptides. Thermolysin , a metalloprotease from Bacillus thermoproteolyticus rokko, is well-known for its preference for hydrophobic amino acids at the P1' position (the amino acid contributing the amino group), making it a suitable candidate for the synthesis of peptides containing isoleucine. chinesechemsoc.orgubc.caSubtilisin , a serine protease from Bacillus species, also exhibits broad specificity and has been successfully used to synthesize various dipeptides, including those with hydrophobic residues. researchgate.netresearchgate.net The efficiency of these enzymatic reactions can be influenced by various factors, including the choice of enzyme, the nature of the protecting groups on the amino acid substrates, the solvent system, pH, and temperature.
The table below summarizes representative findings for the enzymatic synthesis of dipeptides containing hydrophobic amino acids, analogous to H-Val-Ile-OH.
| Acyl Donor | Nucleophile | Enzyme | Solvent System | Yield (%) | Reference |
| Z-L-Asp-OH | L-Phe-OMe | Thermolysin | Ethyl Acetate | 95 | researchgate.net |
| Boc-Tyr-D-Ala-OEt | H-Tyr-Pro-Ser(Bzl)-NH₂ | Subtilisin | H₂O/DMF (1:1) | 80 | thieme-connect.de |
| Z-Ala-Phe-OMe | H-Leu-NH₂ | Subtilisin Carlsberg | Acetonitrile (B52724) | High | researchgate.net |
| Z-His-OH | H-Phe-NH₂ | Thermolysin | Tris·HCl buffer | High | thieme-connect.de |
| This table presents data for dipeptide syntheses analogous to H-Val-Ile-OH to illustrate typical yields and conditions in chemo-enzymatic peptide synthesis. |
Peptide Fragment Condensation and Ligation Strategies
For the synthesis of larger peptides containing the H-Val-Ile-OH motif, peptide fragment condensation is a key strategy. This convergent approach involves the synthesis of smaller peptide fragments which are then coupled together. Native Chemical Ligation (NCL) is a cornerstone of modern peptide and protein synthesis, allowing for the chemoselective coupling of two unprotected peptide fragments in aqueous solution. scispace.comnih.gov The reaction typically occurs between a peptide fragment with a C-terminal thioester and another with an N-terminal cysteine residue. illinois.edu
A significant challenge in applying NCL for sequences containing H-Val-Ile-OH is the steric hindrance posed by β-branched amino acids like valine and isoleucine at the ligation site. mdpi.com Ligation at these residues is often slow and inefficient. nih.govillinois.edu To address this limitation, several strategies have been developed:
Use of Thiol Additives: Catalysts such as thiophenol can be added to the ligation mixture to accelerate the reaction by converting the less reactive alkyl thioester to a more reactive aryl thioester. illinois.edu
Thiol-Containing Amino Acid Surrogates: An alternative approach involves replacing the native amino acid at the ligation site with a synthetic surrogate containing a thiol group. For instance, a valine residue can be replaced with a γ-thiol-valine derivative. After the ligation reaction, the thiol group is removed through a desulfurization step, yielding the native valine residue at the ligation junction. illinois.edunih.gov This allows for the formation of a native peptide bond at a valine residue, which would otherwise be difficult to achieve. nih.gov
Pseudoproline Dipeptides: To improve the handling and solubility of hydrophobic peptide fragments during synthesis and condensation, pseudoproline dipeptides can be incorporated. researchgate.net These are dipeptide derivatives that introduce a "kink" in the peptide backbone, disrupting aggregation. researchgate.net While not directly a ligation strategy, their use facilitates the preparation of fragments for subsequent condensation reactions.
The following table outlines key aspects of ligation strategies relevant to sterically hindered amino acids like valine and isoleucine.
| Ligation Strategy | Key Feature | Advantage | Challenge/Consideration | Reference |
| Native Chemical Ligation (NCL) | Reaction between a C-terminal thioester and an N-terminal cysteine. | Forms a native peptide bond between unprotected fragments. | Slow ligation rates at sterically hindered residues like Val and Ile. | illinois.edumdpi.com |
| NCL with Thiol Additives | Addition of catalysts like thiophenol. | Accelerates the rate of ligation. | Optimization of catalyst concentration may be required. | illinois.edu |
| Thiol-Modified Amino Acid Surrogates | Use of a synthetic amino acid with a thiol group (e.g., γ-thiol-valine). | Enables ligation at non-cysteine residues, including Val, followed by desulfurization. | Requires synthesis of the amino acid surrogate and an additional desulfurization step. | illinois.edunih.gov |
Post-Synthetic Modifications and Derivatization of H-Val-Ile-OH
Post-synthetic modification refers to the chemical alteration of a peptide after its initial assembly. These modifications are crucial for creating peptide analogs with novel properties or for introducing labels for analytical purposes. The aliphatic side chains of valine and isoleucine, while generally considered unreactive, can be functionalized through modern synthetic methods.
A prominent strategy for modifying such residues is palladium-catalyzed C(sp³)–H functionalization . chinesechemsoc.org This method allows for the direct arylation or alkenylation of the C-H bonds in the side chains of valine and isoleucine within a peptide sequence. researchgate.netacs.org For example, the γ-methyl group of a valine or isoleucine residue can be targeted for arylation, introducing an aromatic ring onto the aliphatic side chain. chinesechemsoc.org This type of modification can have profound effects on the peptide's conformation and biological activity. These reactions often utilize a directing group, which can be a native part of the peptide (like an N-terminal amino group) or an externally added auxiliary, to guide the metal catalyst to the desired C-H bond. researchgate.netchinesechemsoc.org
Derivatization of H-Val-Ile-OH is also commonly performed for analytical purposes, such as to improve its detection in chromatography. Since the dipeptide lacks a strong chromophore, derivatizing agents are used to attach a fluorescent or UV-active tag. Common derivatization reagents for amino acids and peptides include:
o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form fluorescent isoindole derivatives. usp.orgusp.org
9-Fluorenylmethyl Chloroformate (FMOC-Cl): Reacts with both primary and secondary amines to yield highly fluorescent derivatives. mdpi.com
Dansyl Chloride: Reacts with primary and secondary amino groups to produce fluorescent sulfonamide adducts. researchgate.net
6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (B1207046) (AQC): A reagent that reacts with amino acids to form stable, fluorescent derivatives suitable for reversed-phase HPLC analysis. usp.org
The table below provides examples of post-synthetic modifications applicable to peptides containing valine and isoleucine.
| Modification/Derivatization Type | Reagent/Catalyst | Target Residue(s) | Purpose | Reference |
| γ-C(sp³)–H Arylation | Palladium catalyst, Aryl iodide | Valine, Isoleucine | Introduction of an aromatic group to the side chain for structural and functional modification. | chinesechemsoc.orgacs.org |
| OPA Derivatization | o-Phthalaldehyde, Thiol | N-terminal amine | To add a fluorescent tag for HPLC analysis. | usp.orgusp.org |
| FMOC Derivatization | 9-Fluorenylmethyl Chloroformate | N-terminal amine | To add a fluorescent tag for HPLC analysis. | mdpi.com |
| AQC Derivatization | 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate | N-terminal amine | To create stable, fluorescent derivatives for quantitative amino acid analysis. | usp.org |
Advanced Analytical Characterization of H Val Ile Oh
Mass Spectrometry (MS)-Based Characterization
Mass spectrometry stands as a cornerstone in the analytical toolkit for peptide characterization, offering unparalleled sensitivity and specificity. Various MS-based techniques are utilized to elucidate the molecular weight, purity, and sequence of H-Val-Ile-OH.
Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight and Purity Assessment
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for analyzing polar molecules like peptides without causing significant fragmentation. nih.govnih.gov This method allows for the accurate determination of the molecular weight of H-Val-Ile-OH. In ESI-MS, the peptide is ionized directly from a solution, typically resulting in the formation of protonated molecular ions [M+H]⁺. The theoretical monoisotopic mass of H-Val-Ile-OH (C₁₁H₂₂N₂O₃) is 230.1630 g/mol . ESI-MS analysis would be expected to show a prominent peak corresponding to this mass, confirming the identity of the compound. sci-hub.se Furthermore, the presence of other peaks in the mass spectrum can indicate impurities, providing a qualitative assessment of the sample's purity. researchgate.net The high sensitivity of ESI-MS makes it an invaluable tool for detecting even trace levels of contaminants. capes.gov.br
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is another soft ionization technique widely used for peptide analysis. nih.gov In this method, the peptide sample is co-crystallized with a matrix material, which absorbs the laser energy and facilitates the desorption and ionization of the analyte. utoronto.ca MALDI-TOF MS is known for its high throughput and sensitivity, making it suitable for rapid screening and characterization. researchgate.neteuropa.eu For H-Val-Ile-OH, MALDI-TOF MS would provide a mass spectrum dominated by the singly charged molecular ion [M+H]⁺, corroborating its molecular weight. uab.edu While often used for larger molecules, its application to smaller peptides like H-Val-Ile-OH is straightforward and provides a quick confirmation of its identity and a general overview of its purity. nih.govnih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Sequence Confirmation and Impurity Detection
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection and structural elucidation power of tandem mass spectrometry. researchgate.net This method is instrumental in confirming the amino acid sequence of H-Val-Ile-OH and identifying impurities, including isomeric ones. enovatia.com
The sample is first injected into a liquid chromatograph, where H-Val-Ile-OH is separated from any impurities. The eluent from the LC column is then introduced into the mass spectrometer. In the first stage of mass analysis (MS1), the precursor ion corresponding to H-Val-Ile-OH is selected. This ion is then subjected to fragmentation, typically through collision-induced dissociation (CID), in a collision cell. The resulting fragment ions are analyzed in the second stage of mass analysis (MS2), producing a characteristic fragmentation pattern.
For H-Val-Ile-OH, the fragmentation pattern would include specific b- and y-ions that confirm the sequence of valine and isoleucine. researchgate.net For instance, the cleavage of the peptide bond between valine and isoleucine would generate specific fragment ions whose masses correspond to the individual amino acid residues. This detailed fragmentation data provides unambiguous confirmation of the peptide's primary structure. tandfonline.com Furthermore, LC-MS/MS is highly effective for impurity profiling, as it can separate and identify even closely related impurities. waters.com The differentiation of isomers like leucine (B10760876) and isoleucine can be achieved through specific fragmentation patterns. sciex.comwvu.edu
| Precursor Ion (m/z) | Fragment Ion Type | Fragment Ion (m/z) | Inferred Sequence |
| 231.17 | b₁ | 100.08 | Val |
| 231.17 | y₁ | 132.10 | Ile |
Peptide Mapping for Primary Structure Validation
Peptide mapping is a fundamental technique used to verify the primary structure of proteins and peptides. rapidnovor.comelementlabsolutions.com While typically applied to larger proteins, the principles of peptide mapping are also relevant for confirming the identity of a dipeptide like H-Val-Ile-OH. The process involves the specific cleavage of the peptide, often using enzymes, followed by the analysis of the resulting fragments. acs.org
For a simple dipeptide, enzymatic digestion is not necessary. Instead, peptide mapping would involve comparing the chromatographic and mass spectrometric data of the sample with that of a known standard of H-Val-Ile-OH. This comparison serves to confirm the identity and purity of the peptide. researchgate.netlcms.cz Any discrepancies in retention time or mass-to-charge ratio would indicate a potential modification or impurity. The goal is to achieve complete sequence coverage, which for a dipeptide, is a straightforward confirmation of its constituent amino acids. elementlabsolutions.com
Chromatographic Separation and Purity Analysis
Chromatographic techniques are indispensable for assessing the purity of H-Val-Ile-OH and separating it from any synthesis-related impurities or degradation products.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic technique for the analysis of peptides. researchgate.netresearchgate.net Reversed-phase HPLC (RP-HPLC) is particularly effective for separating peptides based on their hydrophobicity. hplc.eu For H-Val-Ile-OH, an RP-HPLC method would typically utilize a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724), with an acid modifier such as trifluoroacetic acid (TFA). hplc.eu
The purity of the H-Val-Ile-OH sample is determined by integrating the area of the main peak in the chromatogram and comparing it to the total area of all peaks. A high percentage area for the main peak indicates high purity. ruifuchemical.com HPLC methods for amino acids and peptides are often validated for parameters such as linearity, accuracy, precision, and detection limits to ensure reliable and accurate results. researchgate.netresearchgate.netrsc.org The development of an HPLC method for H-Val-Ile-OH would involve optimizing conditions like the mobile phase composition, flow rate, and column temperature to achieve the best possible separation and peak shape. researchgate.netgoogle.comnih.gov
| Parameter | Typical Value/Range | Reference |
| Column | C18, C8 | hplc.euresearchgate.net |
| Mobile Phase A | Water with 0.1% TFA | hplc.eu |
| Mobile Phase B | Acetonitrile with 0.1% TFA | sciex.com |
| Detection | UV at 210-220 nm | researchgate.netgoogle.com |
| Purity Specification | ≥99.0% | ruifuchemical.com |
Hydrophobic Interaction Chromatography (HIC)
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering substantially improved resolution, speed, and sensitivity. biopharminternational.com This enhancement is achieved by using columns packed with smaller particles (typically sub-2 µm) and instrumentation capable of handling the resulting higher backpressures. chromatographytoday.com
For the analysis of H-Val-Ile-OH, transitioning an HPLC method to UPLC would yield several benefits. The increased efficiency of UPLC columns leads to sharper, narrower peaks, which allows for better resolution of the main dipeptide peak from closely eluting impurities. biopharminternational.comchromatographytoday.com This is particularly valuable for detecting and quantifying low-level impurities. Furthermore, the higher optimal flow rates and shorter column lengths possible with UPLC can drastically reduce analysis time without sacrificing separation quality, thereby increasing sample throughput. biopharminternational.comgmpinsiders.com A method that takes 30 minutes on an HPLC system might be completed in under 5-10 minutes on a UPLC system with equivalent or superior resolution. biopharminternational.com
Table 6: Performance Comparison of HPLC vs. UPLC for Peptide Analysis
| Feature | Conventional HPLC | UPLC | Advantage for H-Val-Ile-OH Analysis |
| Particle Size | 3.5 - 5 µm | < 2 µm chromatographytoday.com | Higher efficiency and resolution. |
| Resolution | Good | Excellent biopharminternational.com | Better separation of impurities and isomers. |
| Analysis Speed | Slower (e.g., 20-40 min) | Faster (e.g., 2-10 min) biopharminternational.com | Increased sample throughput. |
| Sensitivity | Standard | Higher biopharminternational.com | Improved detection of trace-level impurities. |
| System Pressure | Lower (<400 bar) | Higher (>1000 bar) chromatographytoday.com | Enables use of smaller particles and higher flow rates. |
| Solvent Consumption | Higher | Lower | Reduced operational cost and environmental impact. gmpinsiders.com |
Fast Protein Liquid Chromatography (FPLC)
Fast Protein Liquid Chromatography (FPLC) is a medium-pressure liquid chromatography system designed primarily for the preparative purification of proteins and other large biomolecules from complex mixtures. formulationbio.comwikipedia.org It utilizes biocompatible components (e.g., glass and plastic columns) and operates at lower pressures and often higher flow rates compared to HPLC. wikipedia.orgnews-medical.net
While FPLC can separate peptides, it is not the ideal technique for the high-resolution analytical characterization of a small dipeptide like H-Val-Ile-OH. formulationbio.comabcam.com FPLC systems are optimized for purification rather than for the high-efficiency analytical separations needed to create a detailed purity and impurity profile. formulationbio.com The particle sizes of FPLC resins are much larger than those used in HPLC and UPLC, leading to significantly lower resolution. However, FPLC could be employed in an early-stage, preparative context to isolate H-Val-Ile-OH from a crude synthesis mixture using modes like ion-exchange or size-exclusion chromatography before finer analytical assessment by HPLC or UPLC. nih.govasm.org
Table 7: Comparison of FPLC and HPLC Systems
| Feature | FPLC | HPLC | Relevance to H-Val-Ile-OH |
| Primary Use | Preparative Purification formulationbio.com | Analytical Quantification news-medical.net | FPLC is for isolation; HPLC/UPLC is for characterization. |
| Operating Pressure | Low to Medium (<40 bar) wikipedia.org | High (100-400 bar) | Lower pressure in FPLC corresponds to lower resolution. |
| Column Materials | Glass, inert plastics news-medical.net | Stainless Steel | HPLC columns are built for high pressure and efficiency. |
| Resolution | Lower | High to Very High | HPLC/UPLC is required for detailed impurity profiling. |
| Biocompatibility | High (aqueous buffers) news-medical.net | Can use organic solvents | Both are compatible with peptide analysis. |
Table of Compounds
Spectroscopic Techniques for Structural Elucidation
The detailed structural and conformational properties of the dipeptide H-Val-Ile-OH (Valyl-Isoleucine) are elucidated through a suite of advanced spectroscopic techniques. These methods provide insights into its three-dimensional structure, intramolecular interactions, and behavior in different environments.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Interactions
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the conformation and intermolecular interactions of H-Val-Ile-OH in solution. By analyzing the chemical shifts of different nuclei, primarily ¹H and ¹³C, researchers can deduce the spatial arrangement of atoms and the nature of hydrogen bonds. researchgate.net
Proton (¹H) NMR is particularly useful for identifying specific amino acid residues. For instance, isoleucine can be assigned by a triplet signal at approximately δ 0.91 (J = 7.0 Hz), while valine is identified by a doublet at δ 1.00 (J = 7.0 Hz). researchgate.net The chemical shifts of amide protons are sensitive to their involvement in hydrogen bonding; a downfield shift typically indicates participation in a hydrogen bond. msu.edu Furthermore, the coupling constants between adjacent protons provide information on dihedral angles, which helps to define the backbone and side-chain conformations.
Carbon-¹³C NMR provides complementary information. In studies of peptides, the chemical shift of the carbonyl carbon can indicate the nature of the peptide bond. For example, in a complex involving a related dipeptide, H-Ile-Val-OH, the ¹³C chemical shift of a lysine (B10760008) residue was observed at 176.4 ppm, indicating a noncovalent interaction. nih.gov There is a known correlation between ¹⁵N chemical shifts and the secondary structure of peptides, although residues like valine and isoleucine can show larger root-mean-square deviations in these correlations. illinois.edu Specialized NMR experiments can establish correlations between the methyl groups of valine and isoleucine and the backbone carbonyl chemical shifts, aiding in the assignment of complex protein spectra. nih.gov
The presence of intramolecular hydrogen bonds, such as those between the terminal amino group and the carbonyl oxygen of the peptide bond, can be inferred from NMR data. nih.govresearchgate.net These interactions are crucial in stabilizing specific conformations of the dipeptide in solution.
Table 1: Characteristic ¹H NMR Chemical Shifts for Valine and Isoleucine Residues
| Amino Acid | Proton | Chemical Shift (ppm) | Multiplicity | J-coupling (Hz) |
| Isoleucine | γ-CH₃ | ~0.91 | Triplet | ~7.0 |
| Valine | γ-CH₃ | ~1.00 | Doublet | ~7.0 |
Note: Chemical shifts can vary depending on the solvent and other experimental conditions.
Circular Dichroism (CD) Spectroscopy for Secondary Structure
Circular Dichroism (CD) spectroscopy is a vital technique for assessing the secondary structure of peptides and proteins by measuring the differential absorption of left and right circularly polarized light. nih.gov The peptide bond is the primary chromophore in the far-UV region (180-250 nm), and its conformation dictates the resulting CD spectrum. vlabs.ac.in
For a small dipeptide like H-Val-Ile-OH, which is unlikely to form stable, canonical secondary structures like α-helices or β-sheets on its own, CD spectroscopy can still provide valuable information about its conformational preferences. The CD spectrum can reveal the presence of turns or random coil structures. subr.edu The shape and magnitude of the CD signal are sensitive to the local environment of the peptide backbone and can be influenced by factors such as solvent, temperature, and pH. subr.edu
In the context of larger peptides containing Val-Ile sequences, CD spectroscopy is instrumental in quantifying the percentage of different secondary structural elements. nih.gov For example, a study on glucagon, which contains a Val-Gln-Trp-Leu sequence, used CD to determine the percentage of α-helix, β-strand, turn, and unordered structures. nih.gov While isolated H-Val-Ile-OH would not exhibit such defined structures, its CD spectrum would reflect a weighted average of its accessible conformations.
Table 2: Typical Far-UV CD Spectral Features for Different Secondary Structures
| Secondary Structure | Wavelength of Maxima/Minima (nm) |
| α-Helix | Positive band ~192 nm, Negative bands ~208 and ~222 nm |
| β-Sheet | Negative band ~215-218 nm, Positive band ~195-200 nm |
| Random Coil | Strong negative band ~198 nm, weak positive band ~220 nm |
| β-Turn | Varies with turn type, often a weak negative band ~205 nm and a positive band ~225-230 nm |
Fourier-Transform Infrared (FTIR) Spectroscopy for Hydrogen Bonding and Conformation
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful method for probing the vibrational modes of molecules, providing detailed information about the conformation and hydrogen bonding network of H-Val-Ile-OH. slideshare.net The amide I and amide II bands are particularly informative for peptide analysis. acs.org
The amide I band, located between 1600 and 1700 cm⁻¹, arises primarily from the C=O stretching vibration of the peptide backbone. acs.org The exact frequency of this band is highly sensitive to the secondary structure and hydrogen bonding. For instance, different types of β-turns and extended strands have characteristic amide I frequencies. acs.org The amide II band, found between 1510 and 1580 cm⁻¹, is more complex, involving N-H bending and C-N stretching vibrations, and is also sensitive to hydrogen bonding. acs.org
In studies of amino acids like valine and isoleucine, FTIR spectra have been used to analyze their vibrational features in hydrated media. nih.gov The O-H stretching region, typically between 3000 and 3600 cm⁻¹, provides direct evidence of hydrogen bonding involving the carboxylic acid group. uobabylon.edu.iqnih.gov A broad band in this region is indicative of hydrogen-bonded O-H groups, while a sharper peak at higher wavenumbers corresponds to free O-H groups. uobabylon.edu.iqnih.gov Similarly, the N-H stretching region can provide information about hydrogen bonds involving the amino group. The analysis of these bands in H-Val-Ile-OH can reveal details about both intramolecular and intermolecular hydrogen bonding patterns. ncsu.edu
Table 3: Key FTIR Absorption Bands for Peptide Analysis
| Vibrational Mode | Frequency Range (cm⁻¹) | Structural Information |
| Amide I (C=O stretch) | 1600 - 1700 | Secondary structure, hydrogen bonding |
| Amide II (N-H bend, C-N stretch) | 1510 - 1580 | Conformation, hydrogen bonding |
| O-H Stretch | 3000 - 3600 | Hydrogen bonding of carboxylic acid |
| N-H Stretch | 3300 - 3500 | Hydrogen bonding of amino group |
Raman Spectroscopy
Raman spectroscopy, a complementary vibrational spectroscopic technique to FTIR, provides valuable insights into the structure of H-Val-Ile-OH. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectra of L-isoleucine and L-valine have been studied to understand their vibrational modes. mdpi.comscielo.br
Specific Raman bands can be assigned to different parts of the molecule. For example, bands in the high-wavenumber region (2800-3100 cm⁻¹) are associated with the stretching vibrations of C-H bonds in the methyl, methylene, and methine groups of the valine and isoleucine side chains. scielo.br The band at 939/940 cm⁻¹ in related peptides has been assigned to ν(N–Cα–C) and vibrations of valine and isoleucine. rsc.org The torsional vibrations of the NH₃⁺ group can also be observed in the low-frequency region of the Raman spectrum, providing information about the local environment and hydrogen bonding. mdpi.com
Comparative studies of the Raman spectra of L-leucine, L-valine, and L-isoleucine have shown similarities in the intensity relationships of certain peaks, suggesting common structural features. scielo.br Analysis of the Raman spectra of H-Val-Ile-OH in different states (e.g., solid vs. solution) can reveal conformational changes.
Table 4: Selected Raman Bands for Valine and Isoleucine
| Frequency (cm⁻¹) | Assignment |
| ~940 | ν(N–Cα–C), Val/Ile vibrations |
| 2800 - 3100 | C-H stretching vibrations |
| Low Frequency | NH₃⁺ torsional vibrations |
UV-Vis Spectroscopy for Detection and Quantification
UV-Vis spectroscopy is a fundamental technique for the detection and quantification of compounds in solution. mt.comsci-hub.se For peptides and amino acids that lack significant chromophores absorbing in the near-UV range, detection is typically performed in the far-UV region.
Undivatized amino acids, including valine and isoleucine, can be detected directly by their absorbance at low UV wavelengths, such as 195 nm or 210 nm. nih.govhitachi-hightech.com This absorbance is primarily due to the electronic transitions of the carboxyl and amide groups. The Beer-Lambert law can be applied to quantify the concentration of H-Val-Ile-OH in a solution by measuring its absorbance at a specific wavelength. researchgate.net
For enhanced sensitivity and specificity, pre- or post-column derivatization methods are often employed in conjunction with chromatographic separation. usp.org For example, derivatization with ninhydrin (B49086) allows for detection at 570 nm, while derivatization with phenylisothiocyanate (PITC) forms derivatives that can be detected at 254 nm. usp.org Another method involves derivatization with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), with detection at 260 nm. waters.com These methods are crucial for accurately quantifying H-Val-Ile-OH in complex mixtures.
Table 5: UV-Vis Detection Methods for H-Val-Ile-OH
| Method | Detection Wavelength (nm) |
| Direct Detection | 195, 210 |
| Ninhydrin Derivatization | 570 |
| PITC Derivatization | 254 |
| AQC Derivatization | 260 |
Fluorescence Spectroscopy for Aggregation Detection
Fluorescence spectroscopy is a highly sensitive technique that can be used to study the aggregation of peptides. While H-Val-Ile-OH itself is not intrinsically fluorescent in the conventional sense (lacking aromatic side chains like tryptophan or tyrosine), its aggregation behavior can be monitored using extrinsic fluorescent probes.
In studies of amyloid-beta (Aβ) peptide aggregation, where this compound sequences are present, fluorescent dyes like Thioflavin T (ThT) are commonly used. rsc.org ThT exhibits a significant increase in fluorescence intensity upon binding to the cross-β-sheet structures characteristic of amyloid fibrils. Although H-Val-Ile-OH is unlikely to form such extensive fibrillar aggregates on its own, this technique could be adapted to study any potential self-association.
Another approach involves monitoring changes in the fluorescence of intrinsic fluorophores in a system where H-Val-Ile-OH might interact. For instance, if H-Val-Ile-OH were to interact with a protein containing tryptophan, changes in the tryptophan fluorescence (emission maximum, quantum yield, and lifetime) could indicate binding and potential aggregation events. nih.gov Furthermore, aggregation-induced emission (AIE) is a phenomenon where certain molecules become highly fluorescent upon aggregation, which could be another avenue to explore the self-assembly of H-Val-Ile-OH or its derivatives. acs.org
Advanced Scattering Methods for Higher-Order Structure
Scattering techniques are non-invasive methods that provide critical information about the size, shape, and assembly of molecules in solution. For a dipeptide like H-Val-Ile-OH, these methods can reveal tendencies for self-association or aggregation, which are crucial for understanding its behavior in various environments.
Dynamic Light Scattering (DLS) is a technique used to determine the size distribution of particles in a solution. nanotempertech.com It operates by measuring the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of particles. plos.org Smaller particles move more rapidly, causing faster fluctuations, while larger particles move more slowly, leading to slower fluctuations. Analysis of these fluctuations yields the hydrodynamic radius (Rh) and the Polydispersity Index (PDI), a measure of the heterogeneity of particle sizes in the sample. nanotempertech.com
For H-Val-Ile-OH, DLS is instrumental in assessing its colloidal stability and detecting the formation of aggregates or higher-order self-assembled structures. uva.es Although a single dipeptide molecule is too small for direct detection by DLS (which typically measures particles from 0.5 nm to 1 µm), the technique is highly sensitive to the presence of oligomers or aggregates that may form under specific conditions of concentration, pH, or temperature. nanotempertech.com Researchers can use DLS to monitor the monomeric state of the dipeptide in various buffers, a critical quality control step in many applications. acs.org
| Sample Condition | Hydrodynamic Radius (Rh, nm) | Polydispersity Index (PDI) | Interpretation |
|---|---|---|---|
| Freshly prepared, pH 7.4 | N/A (Below detection limit) | N/A | Sample is monomeric and free of large aggregates. |
| Aged 1 week, pH 7.4 | 150 | 0.45 | Formation of polydisperse aggregates, indicating potential instability. |
| High concentration, pH 5.0 | 250 | 0.21 | Indication of larger, more uniform aggregate formation. |
Small-Angle X-ray Scattering (SAXS) is a powerful analytical technique that provides low-resolution structural information about macromolecules and nanoparticles in solution, typically in the 1-2 nm resolution range. biosaxs.com The method involves irradiating a sample with X-rays and measuring the intensity of the scattered radiation at very small angles to the incident beam. biosaxs.com The resulting scattering pattern is related to the size, shape, and internal structure of the particles. SAXS is applicable to a wide range of particle sizes, from small peptides to large macromolecular complexes. biosaxs.comnih.govnih.gov
In the context of H-Val-Ile-OH, SAXS is particularly valuable for characterizing supramolecular assemblies. arxiv.org While individual dipeptide molecules are too small to yield significant SAXS data, the technique can elucidate the morphology of aggregates, micelles, or nanotubes that these molecules may form. Recent advancements include machine-learning-based methods that analyze the complete two-dimensional (2D) scattering pattern, offering unprecedented insight into both isotropic and anisotropic structural arrangements that are missed by traditional 1D analysis. arxiv.org This allows for the characterization of complex shapes, such as assembled tubes, and the determination of their cross-sectional dimensions and orientation as a function of dipeptide chemistry and solution conditions. arxiv.org
| Parameter | Description | Typical Value for Dipeptide Tubes |
|---|---|---|
| Radius of Gyration (Rg) | A measure of the overall size of the assembled structure. | 5 - 20 nm |
| Cross-sectional Radius (Rc) | The radius of the cylindrical or tubular assembly. | 2 - 5 nm |
| Length (L) | The length of the assembled structure, often determined from modeling. | > 50 nm |
| Scattering Vector (q) | The range over which scattering is measured, related to the length scales probed. | 0.01 - 0.5 Å-1 |
Size-Exclusion Chromatography Multi-Angle Light Scattering (SEC-MALS) is a robust, absolute technique for determining the molar mass, size, and oligomeric state of macromolecules in solution. wyatt.comharvard.edu The method couples a size-exclusion chromatography (SEC) system, which separates molecules based on their hydrodynamic volume, with a multi-angle light scattering (MALS) detector and a concentration detector (like UV or refractive index). wyatt.comresearchgate.net Unlike conventional SEC, which relies on column calibration with standards, SEC-MALS measures molar mass directly from the intensity of scattered light and the sample concentration, making it independent of elution time and molecular conformation. wyatt.comchromatographyonline.com
For H-Val-Ile-OH, SEC-MALS is an ideal tool to confirm its monomeric molecular weight and to quantify the presence of any aggregates or oligomers with high accuracy. wyatt.comlcms.cz The technique can separate monomers from dimers, trimers, and larger aggregates, providing the absolute molar mass for each species. harvard.edu This is crucial for quality control in synthetic peptide production and for studying self-association phenomena. By combining MALS with UV and refractive index detectors, it is also possible to characterize conjugated peptides. wyatt.comnih.gov
| Elution Peak | Retention Volume (mL) | Molar Mass (g/mol) - Measured by MALS | Calculated Monomer Molar Mass (g/mol) | Peak Identity | Percentage of Total |
|---|---|---|---|---|---|
| 1 | 10.5 | ~921 | 230.3 | Tetramer/Aggregate | 2% |
| 2 | 12.1 | ~461 | 230.3 | Dimer | 5% |
| 3 | 14.3 | 230 | 230.3 | Monomer (H-Val-Ile-OH) | 93% |
Small-Angle X-ray Scattering (SAXS)
Capillary Electrophoresis (CE) for High-Resolution Separation
Capillary Electrophoresis (CE) is a family of high-efficiency separation techniques performed in narrow-bore capillaries. nih.gov Separation is achieved by applying a high voltage across the capillary, which is filled with a background electrolyte (BGE). Analytes migrate at different velocities based on their charge-to-size ratio, allowing for the separation of closely related molecules, isomers, and enantiomers with exceptional resolution. chromatographyonline.commdpi.com
CE is a powerful tool for the analysis of H-Val-Ile-OH, particularly for purity assessment and resolving it from its constituent amino acids (valine and isoleucine) or from isomeric dipeptides (e.g., H-Ile-Val-OH). nih.govnih.gov The technique is characterized by short analysis times, low sample and reagent consumption, and high separation efficiency. nih.gov Different CE modes can be employed; for instance, Capillary Zone Electrophoresis (CZE) separates ions based on their electrophoretic mobility. mdpi.com Coupling CE with mass spectrometry (CE-MS) provides both high-resolution separation and definitive identification of the analytes. mdpi.com For the analysis of branched-chain amino acids and related peptides, optimized BGEs, such as those containing formic acid or sodium tetraborate, are used to achieve baseline separation. nih.govmdpi.com
| Parameter | Condition | Purpose |
|---|---|---|
| Capillary | Bare fused-silica, 50 µm I.D. | Provides the separation channel. |
| Background Electrolyte (BGE) | 500 mM Formic Acid (pH 2.0) | Carries the current and determines the separation selectivity. mdpi.com |
| Separation Voltage | 25-30 kV | Drives the electrophoretic separation. chromatographyonline.com |
| Injection | Hydrodynamic (e.g., 50 mbar for 5s) | Introduces a precise volume of sample into the capillary. |
| Detection | Electrospray Ionization Mass Spectrometry (ESI-MS) | Provides sensitive and specific detection and identification. mdpi.com |
| Analysis Time | < 5 minutes | Demonstrates the rapidity of the technique. nih.gov |
Strategic Sample Preparation for Dipeptide Analysis in Complex Matrices
The accurate analysis of H-Val-Ile-OH in complex biological or environmental samples (e.g., plasma, cell culture media, food hydrolysates) necessitates a strategic sample preparation step. ibib.pl The goal is to remove interfering substances such as proteins, salts, and lipids, which can suppress instrument signals and degrade analytical column performance, and to concentrate the analyte to a detectable level. csic.essickkids.ca
A variety of techniques can be employed, often in combination, to isolate and purify dipeptides from complex matrices.
Solid Phase Extraction (SPE): This technique utilizes a solid sorbent packed in a cartridge to selectively adsorb the analyte from a liquid sample. lcms.cz Interferences are washed away, and the purified analyte is then eluted with a different solvent. For a charged dipeptide like H-Val-Ile-OH, ion-exchange SPE sorbents (e.g., weak cation exchange, WCX) are highly effective. lcms.cz The strategy involves adjusting the sample pH to ensure the dipeptide is charged and binds to the sorbent, followed by elution using a pH change or a high-salt buffer. lcms.cznih.gov
Ultrafiltration (UF): UF uses a semi-permeable membrane to separate molecules based on size. mdpi.com It is an effective method for removing high-molecular-weight interferences, such as proteins, from samples containing small molecules like H-Val-Ile-OH. mdpi.commdpi.com By selecting a membrane with an appropriate Molecular Weight Cut-Off (MWCO)—for example, 3 kDa or 10 kDa—larger molecules are retained while the dipeptide passes through into the filtrate, which can then be further analyzed. mdpi.comgoogle.com This method is gentler than precipitation and can be readily applied to various sample volumes.
Precipitation: This method involves adding a substance (e.g., an organic solvent or a salt) to a solution to selectively insolubilize either the analyte or the interfering matrix components. google.com For instance, proteins in a plasma sample can be precipitated by adding a solvent like acetonitrile, leaving the soluble dipeptide in the supernatant for analysis. mdpi.comlcms.cz Conversely, after chemical synthesis, the target peptide itself can be precipitated from the reaction mixture by adding a non-polar solvent such as diethyl ether or heptane. google.comacsgcipr.org
Solvent Extraction (Liquid-Liquid Extraction): This classic technique separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. google.com The charge state of H-Val-Ile-OH can be manipulated by adjusting the pH of the aqueous phase to facilitate its transfer into the organic phase, thereby separating it from water-soluble impurities. google.com For example, at a pH around its isoelectric point, the dipeptide's net charge is zero, increasing its hydrophobicity and potential for extraction into a suitable organic solvent.
| Technique | Principle | Primary Application | Advantages | Disadvantages |
|---|---|---|---|---|
| Solid Phase Extraction (SPE) | Selective Adsorption | Sample cleanup & concentration | High selectivity, can be automated. lcms.cz | Requires method development for sorbent and solvent selection. |
| Ultrafiltration (UF) | Size Exclusion | Deproteination | Gentle, maintains native state, applicable to various volumes. mdpi.com | Potential for membrane fouling, non-selective for small molecules. mdpi.com |
| Precipitation | Solubility Difference | Bulk isolation, deproteination | Simple, inexpensive, good for large scale. google.comgoogle.com | Can lead to co-precipitation of impurities, potential for analyte loss. |
| Solvent Extraction | Partitioning | Separation from polar/non-polar impurities | High capacity, can remove salts. | Labor-intensive, requires immiscible solvents, can be difficult to automate. ibib.pl |
Desalting Procedures for Mass Spectrometry Compatibility
The presence of non-volatile salts in a sample can significantly interfere with mass spectrometry (MS) analysis by suppressing the ionization of the target analyte and forming salt adducts, which complicates data interpretation. nii.res.in Therefore, a desalting step is crucial prior to introducing the H-Val-Ile-OH dipeptide into a mass spectrometer. nii.res.in Given the hydrophobic nature of H-Val-Ile-OH, reverse-phase solid-phase extraction (SPE) is a highly effective method for desalting. glpbio.comresearchgate.net
Solid-phase extraction isolates compounds based on their chemical and physical properties as they partition between a solid stationary phase and a liquid mobile phase. nih.gov For a hydrophobic dipeptide like H-Val-Ile-OH, a C18 silica-based resin is a common and appropriate stationary phase. nii.res.inresearchgate.net The general procedure involves conditioning the C18 resin, loading the sample, washing away salts and other hydrophilic impurities, and finally eluting the purified dipeptide with an organic solvent. protocols.io
The key steps in an SPE desalting procedure for H-Val-Ile-OH are outlined below. The solvents typically include an acidic modifier, such as formic acid (FA) or trifluoroacetic acid (TFA), to improve chromatographic peak shape and ionization efficiency in MS. protocols.ionih.gov
Table 1: Example Solid-Phase Extraction (SPE) Protocol for Desalting H-Val-Ile-OH
| Step | Procedure | Purpose |
| 1. Column Conditioning | Add 50% acetonitrile (ACN) to a C18 spin column and centrifuge. nii.res.inprotocols.io | To wet the C18 resin and remove any preservatives. |
| 2. Column Equilibration | Add 0.1% formic acid (FA) or 0.1% trifluoroacetic acid (TFA) in water and centrifuge. Repeat 2-3 times. nii.res.inprotocols.io | To prepare the column with the aqueous loading buffer, ensuring the hydrophobic peptide will bind efficiently. |
| 3. Sample Loading | Load the H-Val-Ile-OH sample onto the column and centrifuge. For maximum binding, the flow-through can be reloaded. nii.res.inprotocols.io | To bind the hydrophobic H-Val-Ile-OH dipeptide to the C18 stationary phase while allowing salts to pass through. |
| 4. Washing | Wash the column with 100-200 µL of 0.1% FA or 0.1% TFA in water. nii.res.in | To remove any remaining non-volatile salts and other hydrophilic impurities that did not wash out during loading. |
| 5. Elution | Elute the bound peptide with a solution of 40-50% ACN containing 0.1% FA or 0.1% TFA. nii.res.in Repeat to ensure complete recovery. | To disrupt the hydrophobic interaction between H-Val-Ile-OH and the C18 resin, releasing the purified peptide from the column. |
This process effectively removes interfering salts, reduces sample complexity, and prepares the H-Val-Ile-OH sample for high-sensitivity MS analysis. nih.gov
Concentration Techniques for Dilute Samples
When analyzing dilute samples of H-Val-Ile-OH, a concentration step is essential to increase the amount of the analyte relative to the sample volume, thereby improving detection sensitivity. organomation.com Several techniques are suitable for concentrating peptides prior to MS analysis, with the choice depending on the sample volume, the physicochemical properties of the analyte, and compatibility with downstream analytical methods. organomation.com
Lyophilization (Freeze-Drying)
Lyophilization is a common and effective method for concentrating non-volatile analytes like peptides. formulationbio.com The process involves freezing the sample and then sublimating the frozen solvent (typically water) directly from the solid to the gas phase under vacuum. google.com This results in a dry, powdered sample with a very low final water content, typically around 1% to 4%. google.com The lyophilized H-Val-Ile-OH can then be reconstituted in a smaller volume of a suitable solvent, such as 5% acetonitrile with 0.1% formic acid, for MS analysis. protocols.io A significant challenge with lyophilization, especially for hydrophobic peptides, is the potential for sample loss upon reconstitution. nih.gov The dissolution of hydrophobic peptides from a lyophilized state can be difficult in standard aqueous-organic solvents, potentially leading to incomplete recovery. nih.gov The use of MS-compatible surfactants has been explored to improve the recovery of hydrophobic peptides after lyophilization. nih.gov
Vacuum Concentration (SpeedVac™)
Vacuum concentration, often performed using a centrifugal concentrator (e.g., a SpeedVac™), is another widely used technique. protocols.io This method combines centrifugal force, heat, and vacuum to evaporate the solvent from the sample. The centrifugal force prevents bumping and sample loss, while the vacuum lowers the boiling point of the solvent, allowing for rapid evaporation at room temperature. quansysbio.com This technique is particularly useful for removing the organic solvents, such as acetonitrile, used in the elution step of SPE. protocols.io After the eluent is dried, the concentrated H-Val-Ile-OH sample can be stored or resuspended in an appropriate volume for analysis. nii.res.inprotocols.io
Solid-Phase Extraction (SPE)
In addition to its use for desalting, SPE can also serve as a concentration technique. organomation.com Analytes from a large volume of a dilute solution can be captured on an SPE cartridge and subsequently eluted into a much smaller volume of solvent, achieving significant concentration. organomation.comacs.org This is particularly efficient when combined with the desalting step, streamlining the sample preparation workflow. acs.org
Table 2: Comparison of Concentration Techniques for H-Val-Ile-OH
| Technique | Principle | Advantages | Considerations for H-Val-Ile-OH |
| Lyophilization (Freeze-Drying) | Sublimation of frozen solvent under vacuum. formulationbio.comgoogle.com | Yields a completely dry sample, suitable for long-term storage. nii.res.in | Potential for poor recovery due to the difficulty of redissolving the hydrophobic peptide. nih.gov |
| Vacuum Concentration | Centrifugal evaporation of solvent under vacuum at low temperatures. protocols.io | Rapid and efficient for removing volatile organic solvents post-SPE; minimizes sample loss. protocols.io | Effective for concentrating the eluate from a desalting step. |
| Solid-Phase Extraction (SPE) | Adsorption of the analyte from a large volume and elution into a small volume. organomation.com | Combines desalting and concentration into a single workflow. nih.govacs.org | Highly suitable for the hydrophobic nature of H-Val-Ile-OH using a C18 resin. |
Conformational Studies and Structural Dynamics of H Val Ile Oh
Experimental Approaches to Conformational Preferences
X-ray Diffraction Analysis of Dipeptide Crystals
X-ray crystallography provides precise atomic coordinates of molecules in their crystalline state, offering a static but highly detailed view of their preferred conformation. Studies on dipeptides containing hydrophobic amino acids like valine and isoleucine reveal a tendency to form structures with distinct hydrophobic and hydrophilic layers. iucr.org
For a series of isostructural dipeptides including H-Val-Ile-OH (VI), crystallographic analysis has shown a hexagonal crystal system with the space group P61. acs.org In these structures, the dipeptide molecules assemble into spiral, hydrogen-bonded nanotubes aligned along the hexagonal axis. acs.org This arrangement results in the formation of open, one-dimensional channels, creating micropores within the crystal lattice. acs.org The channel diameter for the Val-Ile dipeptide is noted to be less than 4 Å. acs.org The crystal structure of H-Val-Ile-OH is characterized by a right-handed helical channel. acs.org
The crystal data for a related protected dipeptide, Z-Ala-Ile-OH, which also forms orthorhombic crystals, illustrates the influence of protecting groups on the crystal packing and resulting nanostructures. iucr.org The crystal structure of L-valyl-L-isoleucine has been deposited in the Cambridge Structural Database under the CCDC number 290261. nih.gov
| Feature | H-Val-Ile-OH (VI) | Z-Ala-Ile-OH |
| Crystal System | Hexagonal | Orthorhombic |
| Space Group | P61 | P212121 |
| Key Structural Motif | H-bonded tubular assemblies forming 1D channels | Hydrogen-bonded planes |
| Channel Chirality | Right-handed helix | Not applicable |
| Channel Diameter | < 4 Å | Not applicable |
| CCDC Number | 290261 nih.gov | Not specified |
Solution NMR Spectroscopy for Conformational Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure and dynamics of molecules in solution, providing insights into the conformational ensembles that exist under near-physiological conditions. uzh.ch For dipeptides like H-Val-Ile-OH, NMR can elucidate local structural information and the dynamics of the peptide backbone and side chains. researchgate.net
The conformational preferences of dipeptides are often analyzed through the measurement of 3J(HN,Hα) coupling constants, which are related to the dihedral angle φ of the peptide backbone. nih.gov Studies on various dipeptides have shown that their coupling constants are surprisingly similar to those calculated from the "coil library," which represents conformations of residues in proteins that are not part of regular secondary structures like helices or sheets. nih.gov This suggests that the intrinsic backbone conformational preferences are already established at the dipeptide level. nih.gov
For aliphatic hydrophobic residues like valine and isoleucine, theoretical relationships between vicinal spin-spin coupling constants (SSCCs) and the χ1 torsion angles of the side chains are used to predict their conformations. nih.govacs.org Computational procedures that combine experimental SSCCs with quantum chemistry methods can determine the side-chain conformations of these residues in proteins and peptides. nih.gov The analysis of spin systems in TOCSY spectra allows for the differentiation of amino acids like valine and isoleucine based on their unique connectivity patterns. uzh.ch
Isotope labeling, where specific atoms are replaced with their heavier isotopes (e.g., 2H, 13C, 15N), is a common strategy in NMR to simplify spectra and overcome challenges associated with larger molecules. nih.gov For instance, selective protonation of methyl groups in highly deuterated valine and isoleucine residues enhances spectral resolution and sensitivity. nih.gov
| NMR Parameter | Information Provided | Relevance to H-Val-Ile-OH |
| 3J(HN,Hα) coupling constant | Backbone dihedral angle (φ) population | Determines the relative populations of major backbone conformers (e.g., PII, β). nih.govpnas.org |
| Vicinal Spin-Spin Coupling Constants (SSCCs) | Side-chain torsion angle (χ1) conformation | Elucidates the preferred staggered rotamers of the valine and isoleucine side chains. nih.govacs.org |
| Chemical Shift Perturbation | Interaction sites | Can identify residues involved in intermolecular interactions. jst.go.jp |
| NOESY | Through-space proton-proton distances | Provides distance restraints for structure calculation. uzh.ch |
| COSY/TOCSY | Through-bond scalar couplings | Identifies spin systems of individual amino acid residues. uzh.chresearchgate.net |
Circular Dichroism for Dipeptide Backbone Conformation
Circular Dichroism (CD) spectroscopy is a widely used technique to analyze the secondary structure of peptides and proteins in solution. nih.gov The method measures the differential absorption of left and right-handed circularly polarized light, which is sensitive to the chiral environment of the peptide backbone.
The amide III region of infrared and Raman spectra, which is sensitive to backbone conformation, has been used to determine the relative populations of the three major backbone conformations (PII, β, and αR) in 19 different amino acid dipeptides. pnas.org For most dipeptides, including those with aliphatic side chains, the major populations are either the polyproline II (PII) or β-strand conformations, while the right-handed α-helix (αR) population is typically minor (≤ 10%). pnas.org These findings from vibrational spectroscopy are often correlated with NMR data to assign specific spectral bands to particular conformations. pnas.org
| Conformation | Description | Typical Population in Dipeptides |
| Polyproline II (PII) | A left-handed, extended helix with a threefold rotational symmetry. | Major conformer for many non-glycine dipeptides. nih.govpnas.org |
| β-strand | An extended conformation that forms the basis of β-sheets. | A major conformer, in equilibrium with PII. pnas.org |
| αR-helix (right-handed) | A tightly coiled helical structure. | Generally a minor population (≤ 10%) for most dipeptides. pnas.org |
Computational Modeling of H-Val-Ile-OH Conformation
Computational methods complement experimental techniques by providing detailed energetic and dynamic information about molecular conformations that may be difficult to access experimentally.
Density Functional Theory (DFT) Calculations for Ground State Geometries and Energetics
Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules, providing accurate geometries and energies for ground and transition states. ajol.inforesearchgate.net DFT studies on dipeptides, including those with valine and isoleucine, have been performed to understand their conformational preferences. researchgate.netrsc.org
By optimizing the geometry of various possible conformations, DFT can identify the most stable structures in the gas phase or in solution (using implicit solvent models). researchgate.netresearchgate.net For dipeptides, two main types of conformations are often considered: folded and extended. researchgate.net The relative energies of these conformations are determined by a balance of non-valent interactions, such as dispersion and electrostatic forces, as well as torsional strain. ajol.inforesearchgate.net
DFT calculations are also crucial for predicting theoretical NMR spin-spin coupling constants, which can then be compared with experimental data to validate and refine the determined conformations. nih.govacs.org For instance, DFT has been used to calculate the Fourier coefficients that describe the relationship between SSCCs and the χ1 dihedral angle for valine and isoleucine. acs.org These calculations often employ hybrid functionals like B3LYP with appropriate basis sets to achieve a good balance between accuracy and computational cost. ajol.inforesearchgate.net
| DFT Application | Information Obtained | Significance |
| Geometry Optimization | Lowest energy (ground state) molecular structures (e.g., extended vs. folded). researchgate.net | Predicts the most stable conformations of the dipeptide. |
| Energy Calculations | Relative energies of different conformers, interaction energies. ajol.info | Quantifies the stability of various structures and the strength of intramolecular interactions. |
| Vibrational Frequencies | Theoretical vibrational spectra. researchgate.net | Confirms that optimized structures are true energy minima and aids in the interpretation of experimental IR and Raman spectra. |
| NMR Parameter Calculation | Theoretical spin-spin coupling constants (SSCCs). nih.govacs.org | Allows for direct comparison with experimental NMR data to determine side-chain and backbone conformations. |
| Electronic Properties | Dipole moment, molecular electrostatic potential (MEP), HOMO-LUMO energies. ajol.inforesearchgate.net | Provides insight into the charge distribution, reactivity, and non-covalent interaction sites of the molecule. |
Molecular Dynamics (MD) Simulations for Dynamic Behavior in Solution
Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a detailed, dynamic picture of conformational changes and interactions in a simulated environment, typically explicit water to mimic physiological conditions. rsc.orgnih.gov
MD simulations have been extensively used to study the conformational preferences of dipeptides in aqueous solution. nih.gov These simulations can reveal the relative populations of different backbone (φ, ψ) and side-chain (χ) dihedral angles, providing a dynamic counterpart to the static picture from crystallography. For example, simulations of all 441 possible two-residue peptides have been performed to create a comprehensive map of conformational preferences and the effects of neighboring residues. nih.gov
These simulations predict that residues like isoleucine and valine can influence the chemical shifts of adjacent amino acids. nih.gov The results from MD simulations, such as calculated 3JHNHα coupling constants and chemical shifts, can be compared with experimental NMR data to validate the force fields used in the simulations. nih.gov While there is generally good correlation, some discrepancies can highlight areas for force field improvement. nih.gov The simulations are typically run for hundreds of nanoseconds to ensure adequate sampling of the conformational space. nih.gov
| Simulation Aspect | Information Provided | Relevance to H-Val-Ile-OH |
| Conformational Sampling | Ramachandran (φ, ψ) plots showing populated backbone conformations. nih.gov | Reveals the dynamic equilibrium between different conformations like PII and β-strand in solution. |
| Dihedral Angle Distributions | Time-evolution and population of side-chain rotamers (χ1, χ2). researchgate.net | Characterizes the flexibility and preferred orientations of the valine and isoleucine side chains. |
| Solvent Interactions | Analysis of hydrogen bonds between the dipeptide and water molecules. ua.ptacs.org | Elucidates how the solvent influences the conformational preferences of the peptide. |
| Root Mean Square Fluctuation (RMSF) | Per-residue flexibility. nih.govmdpi.com | Identifies more rigid and more flexible parts of the dipeptide molecule. |
| Free Energy Landscapes | Relative free energies of different conformational states. researchgate.net | Helps to understand the thermodynamic stability of various conformations in solution. |
Quantum Chemical Methods for Electronic Structure
The electronic structure of a molecule, which describes the quantum state of its electrons, is fundamental to understanding its chemical behavior and properties. wikipedia.org For a dipeptide such as H-Val-Ile-OH, quantum chemical methods are employed to solve the molecular Schrödinger equation, typically within the Born-Oppenheimer approximation, where the nuclei are considered fixed. wikipedia.orgalgorithmiq.fi These calculations provide insights into the molecule's energy, geometry, and electron distribution.
A variety of quantum chemical approaches are utilized to study dipeptides. These methods can be broadly categorized as ab initio, semi-empirical, and density functional theory (DFT). wikipedia.orgepfl.ch
Ab initio methods , such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and coupled-cluster (CC) theory, are derived directly from theoretical principles without the inclusion of experimental data. epfl.chcuni.cz These methods can be computationally intensive but offer high accuracy, making them suitable for creating benchmark data for smaller systems like dipeptides. cuni.cz For instance, first-principles quantum calculations using hybrid HF/MP2 potentials have been successfully used to compute the anharmonic vibrational spectra of dipeptides, which can help in identifying different conformers. rsc.org
Semi-empirical methods , like CNDO/2 and MINDO/3, use parameters derived from experimental data to simplify calculations. physics.gov.az While less computationally demanding, they provide a qualitative understanding of electronic properties such as electron density distribution and dipole moments in different conformational states. physics.gov.az
Density Functional Theory (DFT) has become a widely used method due to its balance of computational cost and accuracy. wikipedia.orgtaylor.edu DFT focuses on the electron density rather than the complex many-electron wavefunction. taylor.edu Modern DFT, using the Kohn-Sham method, splits the energy functional into terms for kinetic energy, external potential, and exchange-correlation. wikipedia.org Studies on hydrophobic dipeptides, including this compound, have employed DFT to investigate conformational preferences and the effects of solvation. researchgate.netrsc.org These calculations are crucial for determining the energetically most favorable structures. researchgate.net
The primary goal of these methods is to map the potential energy surface (PES) of the dipeptide, identifying low-energy conformations and the energy barriers between them. cuni.cz This information is essential for understanding the molecule's structural dynamics and its interactions with its environment.
Ramachandran Plot Analysis for Dihedral Angles
The conformational flexibility of H-Val-Ile-OH is primarily defined by the rotation around specific single bonds within its peptide backbone. The key dihedral angles, denoted as phi (φ) and psi (ψ), describe this rotation. proteopedia.org
Phi (φ) is the torsion angle around the N-Cα bond.
Psi (ψ) is the torsion angle around the Cα-C' bond.
A Ramachandran plot graphically represents the sterically allowed combinations of φ and ψ angles for an amino acid residue. proteopedia.orgcsbsju.edu By plotting φ on the x-axis and ψ on the y-axis, the plot reveals energetically favorable regions corresponding to common secondary structures like α-helices and β-sheets, as well as "disallowed" regions where steric clashes between atoms would occur. proteopedia.org
For H-Val-Ile-OH, the presence of branched β-carbon side chains in both Valine and Isoleucine significantly restricts the available conformational space compared to non-branched residues like Alanine. proteopedia.orgcsbsju.edufccc.edu This increased steric hindrance limits the possible φ and ψ angle combinations.
Recent computational studies have provided specific insights into the preferred conformation of the this compound dipeptide. rsc.orgrsc.org In a study of twelve hydrophobic dipeptides, this compound was categorized into a class (V-A) whose conformation in crystals is analogous to a β-strand segment. rsc.orgrsc.org This conformation is characterized by φ and ψ values in the upper left quadrant of the Ramachandran plot. rsc.org
| Conformation Type | Approximate Phi (φ) Angle | Approximate Psi (ψ) Angle | Associated Structure |
|---|---|---|---|
| V-A Class (Crystal) | -137° | +155° | β-strand like |
| Right-handed α-helix (Typical) | -57° | -47° | α-helix |
| Twisted β-sheet (Typical) | -130° | +140° | β-sheet |
This table summarizes the typical φ and ψ dihedral angles for different peptide conformations, including the specific values reported for the this compound (V-A class) dipeptide in its crystalline state. rsc.orgproteopedia.org
Furthermore, advanced analyses using methods like Interacting Quantum Atoms (IQA) have challenged the traditional view that only steric hindrance (hard-sphere clashes) defines the "forbidden" regions of the Ramachandran plot. nih.gov For Valine and Isoleucine dipeptides, studies show that electrostatic destabilization, particularly involving the peptide group atoms (Oi-1, Ci, Ni), plays a dominant role in creating the high-energy barriers in unfavorable regions of the plot. nih.gov
Solvent Effects on Dipeptide Conformation
The surrounding solvent environment plays a critical role in determining the conformational preferences of a dipeptide like H-Val-Ile-OH. researchgate.netupc.edu Solvent molecules can interact with the dipeptide through hydrogen bonds and electrostatic interactions, influencing the stability of different conformers. frontiersin.org The effect of the solvent is a key factor, as peptides can adopt different conformations in various solvents or when bound to other molecules compared to their state in solution. upc.edu
Computational chemistry employs two main approaches to model solvent effects:
Implicit Solvent Models: These models, also known as continuum models, represent the solvent as a continuous medium with a specific dielectric constant. frontiersin.org This approach simplifies calculations by averaging the effect of the solvent over the solute's surface. A recent study on twelve hydrophobic dipeptides, including this compound, utilized an implicit solvent model called the charge-asymmetric nonlocally determined local-electric solvation model (CANDLE) combined with Density Functional Theory (DFT). researchgate.netrsc.orgrsc.org The study found that this method accurately predicts the energetic differences between conformations in an aqueous solvent. rsc.org
Explicit Solvent Models: This approach involves including individual solvent molecules in the simulation. rsc.orgfrontiersin.org While more computationally demanding, this method allows for the study of specific, short-range interactions like hydrogen bonding between the dipeptide and solvent molecules. frontiersin.org Often, a hybrid approach is used, where the immediate solvation shell is modeled explicitly, and the bulk solvent is treated implicitly. rsc.org
Research findings indicate that for the this compound dipeptide zwitterion, the energetically most favorable conformation in an aqueous solvent is very similar to the conformation it adopts in its crystal structure. researchgate.netrsc.org This suggests that the dipeptide behaves as a quasi-rigid molecule, and the process of crystallization from an aqueous solution may involve the assembly of these already-formed, stable conformers. researchgate.netrsc.org The stability of certain conformations, such as the α-helical (αR) form, can be highly dependent on solvent effects, as the short dipeptide chain cannot form the typical intramolecular hydrogen bonds that stabilize such structures in larger proteins. upc.edu
| Computational Method | Key Feature | Finding for this compound (or related hydrophobic dipeptides) |
|---|---|---|
| DFT-CANDLE (Implicit) | Combines Density Functional Theory with the CANDLE implicit solvent model for free energy calculations. researchgate.netrsc.org | Predicts that the most stable conformation of the this compound zwitterion in an aqueous solvent is similar to its conformation in the crystal state. rsc.orgrsc.org |
| MD with Explicit Solvent | Molecular Dynamics simulations that include individual water molecules. rsc.org | Used to explore the conformational space and identify stable solvated structures before final energy calculations with implicit models. researchgate.netrsc.org |
Degradation Pathways and Stability Studies of H Val Ile Oh
Enzymatic Degradation by Peptidases
In biological systems, the primary route of peptide degradation is through the action of enzymes called peptidases or proteases. wikipedia.org These enzymes catalyze the hydrolysis of peptide bonds with varying degrees of specificity.
Dipeptidases are a class of peptidases that specifically hydrolyze dipeptides into their two constituent amino acids. The susceptibility of H-Val-Ile-OH to enzymatic degradation would depend on the presence of dipeptidases that recognize it as a substrate. The specificity of these enzymes is crucial; they often exhibit strong preferences for dipeptides with particular amino acids at the N-terminal or C-terminal position.
For example, studies on dipeptidases from various sources, such as Corynebacterium, show a broad but distinct range of substrate specificity. nih.gov Some dipeptidases readily hydrolyze peptides with bulky, hydrophobic residues, while others are unable to cleave dipeptides containing certain amino acids or specific sequences. nih.govasm.org For instance, one study demonstrated that a dipeptidase from Corynebacterium could hydrolyze a wide array of dipeptides but was inactive against those with acidic amino acids at the C-terminus or against the dipeptide Ile-Val. nih.gov This highlights that even enzymes that act on hydrophobic dipeptides may not hydrolyze every possible combination.
The table below, adapted from research on a Corynebacterium dipeptidase, illustrates typical substrate specificity, showing which dipeptides were hydrolyzed (+) and which were not (-). This provides context for how an enzyme might interact with a substrate like H-Val-Ile-OH. nih.gov
| Dipeptide Substrate | Hydrolysis by Dipeptidase |
|---|---|
| (S) 3M3SH-Cys-Gly | ++ |
| Phe-Gly | ++ |
| Trp-Leu | +++ |
| Leu-Ala | +++ |
| Val-Lys | +++ |
| Ile-Leu | + |
| Ile-Val | - |
| Val-Glu | - |
| Cys-Gly | - |
+++: Strong Hydrolysis; ++: Moderate Hydrolysis; +: Weak Hydrolysis; -: No Hydrolysis
Diketopiperazine Formation as a Degradation Route
A significant degradation pathway for dipeptides, including H-Val-Ile-OH, is the intramolecular aminolysis reaction that results in the formation of a cyclic dipeptide, a 2,5-diketopiperazine (DKP). researchgate.netwikipedia.org This process involves the nucleophilic attack of the N-terminal amino group on the carbonyl carbon of the C-terminal amino acid, leading to the cyclization and release of a water molecule. For H-Val-Ile-OH, this reaction yields the corresponding diketopiperazine, cyclo(Val-Ile).
The rate of DKP formation is influenced by the steric properties of the constituent amino acid side chains. nih.gov Research on model peptides has shown that increasing the bulkiness of the N-terminal residue can affect the cyclization rate. nih.gov For instance, in studies of Xaa-Pro dipeptides, replacing a less bulky N-terminal amino acid like Glycine with a bulkier one like Valine was found to decrease the dissociation half-life, indicating a faster rate of DKP formation. nih.gov This suggests that the isopropyl side chain of Valine may facilitate a conformation that is favorable for cyclization. nih.gov Conversely, other studies have noted that bulky, beta-branched amino acids like Valine and Isoleucine can enhance the stability of dipeptide prodrugs, highlighting the complexity of these interactions. researchgate.net
| N-terminal Amino Acid (Xaa) | Dissociation Half-life (minutes) |
|---|---|
| Glycine (Gly) | 276 |
| Alanine (Ala) | ~50 |
| Valine (Val) | 127 |
| Leucine (B10760876) (Leu) | ~50 |
| Isoleucine (Ile) | 120 |
Data derived from studies on model peptides. nih.gov
Environmental and Storage Factor Influence on Dipeptide Stability
The stability of H-Val-Ile-OH is not only dependent on its intrinsic structure but is also significantly affected by external environmental and storage conditions, primarily pH and temperature.
pH Effects on Degradation Kinetics
The pH of the solution is a critical factor governing the degradation rate of dipeptides. The formation of diketopiperazines is notably pH-dependent, with reaction kinetics often following pseudo-first-order behavior. nih.gov Generally, the cyclization reaction is catalyzed by both acid and base. Studies on model dipeptide esters have shown that intramolecular degradation to form DKP is a dominant pathway at neutral pH (e.g., pH 7.4), while this route becomes almost negligible at a pH below 6. researchgate.net
| pH | Degradation Rate Constant, k (days⁻¹) |
|---|---|
| 2.0 | 1.08 |
| 4.5 | 0.14 |
| 7.0 | 1.15 |
| 9.0 | 2.77 |
Data adapted from studies on Oxytocin. nih.gov
Temperature Dependence of Dipeptide Stability
Temperature is a fundamental factor influencing the rate of chemical reactions, including the degradation of peptides. The stability of H-Val-Ile-OH is inversely related to temperature; as temperature increases, the rate of degradation accelerates. nih.gov This relationship can typically be described by the Arrhenius equation, which correlates the rate constant of a reaction with temperature. concawe.eu
Accelerated stability studies on various peptides confirm this dependency. For instance, the degradation of oxytocin showed a clear increase in rate constants as the temperature was elevated from 40°C to 80°C. nih.gov Similarly, studies on human insulin (B600854) in the solid state found that temperature had a major impact on the rates of deamidation and aggregation, with reaction rates increasing with temperature. nih.gov For peptides susceptible to diketopiperazine formation, storage at lower temperatures is a key strategy to minimize degradation and preserve the integrity of the peptide intermediate. researchgate.net Therefore, to ensure the long-term stability of H-Val-Ile-OH, storage at reduced temperatures (e.g., -20°C or -80°C) is recommended. glpbio.com
| Temperature (°C) | Degradation Rate Constant, k (days⁻¹) |
|---|---|
| 40 | 0.04 |
| 55 | 0.26 |
| 70 | 1.15 |
| 80 | 3.35 |
Data adapted from studies on Oxytocin. nih.gov
Computational and Bioinformatic Approaches in H Val Ile Oh Research
Molecular Modeling and Simulation Strategies
Molecular modeling and simulation provide a microscopic lens through which the intricate world of molecular interactions and dynamics can be observed. For H-Val-Ile-OH, these strategies are crucial for elucidating its conformational landscape and energetic properties.
Ab Initio and Density Functional Theory (DFT) for Molecular Interactions
Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods used to study the electronic structure and energetics of molecules from first principles, without the need for empirical parameters. These methods have been applied to dipeptides to understand fundamental molecular interactions.
Ab initio gradient relaxation studies on dipeptide models have shown that local geometry relaxations can significantly impact the potential energy surface, with variations in bond distances up to 0.02 Å and key backbone bond angles changing by up to 7°. aip.org These seemingly small changes can amount to several kcal/mol per residue, highlighting the importance of accurate geometric descriptions. aip.org For instance, studies on N-acetyl-N'-methyl glycyl amide revealed that a conformation with a seven-membered ring closed by a hydrogen bond is the most stable. aip.org While specific ab initio studies focusing solely on H-Val-Ile-OH are not extensively documented in readily available literature, the principles derived from studies on similar dipeptides, such as those containing valine, are applicable. researchgate.net For example, ab initio calculations on valine dipeptide-formaldehyde dimers have been used to investigate intermolecular interactions, finding that the interaction energy is stabilized by hydrogen bonding. researchgate.net
| Computational Method | Application to Dipeptides/Amino Acids | Key Findings |
| Ab Initio Gradient Relaxation | Conformational analysis of N-acetyl-N'-methyl glycyl amide. aip.org | Revealed significant local geometry relaxations affecting potential energy. The most stable form contains a seven-membered hydrogen-bonded ring. aip.org |
| Ab Initio Calculations | Study of intermolecular interactions in valine dipeptide-formaldehyde dimers. researchgate.net | Hydrogen bonding plays a crucial role in stabilizing the dimer complex. researchgate.net |
| Density Functional Theory (DFT) | Vibrational analysis of valine and isoleucine in hydrated media. acs.orgnih.gov | Allowed for the assignment of observed Raman and IR bands to specific vibrational modes. acs.orgnih.gov |
| Density Functional Theory (DFT) | Electronic structure of branched-chain amino acids (valine, isoleucine). nih.gov | Provided molecular descriptors for both canonical and zwitterionic forms in solution. nih.gov |
Molecular Dynamics (MD) Simulations for Conformational Sampling and Interactions
Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. For a flexible molecule like H-Val-Ile-OH, MD simulations are invaluable for exploring its vast conformational space and understanding its interactions with the surrounding environment, such as water.
Explicit-solvent MD simulations of all 441 possible two-residue peptides have been performed to study their conformational preferences. nih.gov These simulations, using force fields like Amber ff99SB-ildn-nmr, can predict properties such as ³J(HNHα) coupling constants and Hα chemical shifts that correlate well with experimental data. nih.gov However, discrepancies can exist; for example, simulations predicted that isoleucine and valine at the N-terminal position would cause large increases in the average δHα chemical shifts at the C-terminal position, an effect that was much smaller experimentally. nih.gov
MD simulations have also been used to study the interactions of amino acids with surfaces and in different solvent environments. For example, simulations have investigated the adsorption of amino acids on ZnO surfaces and the interactions between ionic liquids and amino acids in aqueous solution. aip.orgua.pt Studies on the separation of amino acid enantiomers, including valine and isoleucine, by β-cyclodextrin have utilized MD simulations to calculate average binding free energies and understand the inclusion complex formation. frontiersin.org The conformational behavior of valine and isoleucine is complex. For valine, the trans rotamer is often the most populated, while for isoleucine, the equivalent rotamer is g-. fccc.edu NMR studies have determined the specific conformations of L-isoleucine and L-valine when bound to isoleucyl-tRNA synthetase. capes.gov.bracs.org
Quantum Chemical Calculations for Electronic Properties
Quantum chemical calculations provide a detailed picture of the electronic structure of molecules, which is fundamental to understanding their reactivity and intermolecular interactions. These methods can be used to calculate a range of properties, including Mulliken populations, electron densities, and HOMO-LUMO energy gaps.
Studies have shown that the electronic properties of amino acid side chains are a significant factor in determining secondary structure preferences in proteins. nih.gov Quantum mechanics calculations have been used to demonstrate that the hydrophilicity of an amino acid side chain can be represented as a function of the electron densities of its atoms. nih.gov Importantly, the nature of the amino acid at the second position in a dipeptide influences the electronic properties of the main-chain atoms of the first residue. nih.gov For instance, Mulliken population data at the Cα and N atoms have been shown to correlate with preferences for α-helices versus coil and strand conformations. nih.gov
Semi-empirical quantum chemical methods, such as PM3, are computationally less intensive and can be applied to larger systems. bsu.edu.azjomardpublishing.com These methods have been used to study the structural and electronic parameters of bioactive dipeptides, calculating properties like HOMO and LUMO energies, energy gaps, dipole moments, and partial atomic charges for different conformations. jomardpublishing.comresearchgate.net For example, a study on the Ile-Trp dipeptide used the PM3 method to obtain information about its structure, energy, and electronic properties like ionization potential and electron affinity. bsu.edu.az
| Electronic Property | Relevance to H-Val-Ile-OH |
| Mulliken Populations | Correlate with secondary structure preferences and can be influenced by the neighboring residue. nih.gov |
| Electron Densities | Can be used to represent the hydrophilicity of the valine and isoleucine side chains. nih.gov |
| HOMO-LUMO Energies | Provide insights into the reactivity and charge transport properties of the dipeptide. bsu.edu.az |
| Dipole Moment | Influences the peptide's interaction with polar solvents and other molecules. researchgate.net |
Peptide Structure Prediction and De Novo Design Algorithms
Predicting the three-dimensional structure of a peptide from its amino acid sequence is a major challenge in computational biology. For a small dipeptide like H-Val-Ile-OH, the challenge lies in accurately capturing the subtle energetic differences between its various possible conformations.
Prediction of Three-Dimensional Structures from Sequence
A variety of computational tools and servers have been developed for peptide structure prediction. iiitd.edu.in Approaches like PEP-FOLD utilize a coarse-grained force field and a structural alphabet to predict peptide structures from their amino acid sequences. univ-paris-diderot.frnih.gov This method is a de novo approach, meaning it does not rely on homologous structures. nih.gov PEP-FOLD works by predicting a series of structural alphabet letters, which represent the conformations of four consecutive residues, and then assembling these fragments. univ-paris-diderot.frnih.gov While PEP-FOLD is generally aimed at peptides between 5 and 50 amino acids, the underlying principles are relevant to understanding the conformational preferences of smaller fragments like dipeptides. univ-paris-diderot.froup.com The prediction process often involves running numerous simulations to sample different regions of the conformational space and then clustering the results to identify the most probable structures. univ-paris-diderot.fr
The prediction of secondary structures is another important aspect. Web services like PEP2D are available for this purpose. iiitd.edu.in For a dipeptide, the concept of secondary structure is less defined than in a longer polypeptide chain, but the conformational preferences of the backbone dihedral angles (φ and ψ) are still critical. The Ramachandran plot provides a map of these allowed and disallowed regions based on steric hindrance.
Computational Strategies for Designing Stable Dipeptide Scaffolds
The design of stable peptide scaffolds is a key area of research with applications in drug development and materials science. Computational methods play a crucial role in designing peptides with desired structural and stability properties.
One strategy for designing stable peptide structures involves the use of side-chain-locked knots. acs.orgnih.govresearchgate.net In this approach, a knotted peptide core is sterically prevented from unknotting and unfolding by large amino acid side chains at the knot's boundaries. acs.orgnih.gov This creates kinetically stable structures that may not be thermodynamically stable in an unknotted state. acs.orgnih.gov While directly applicable to longer peptides, the principle of using bulky side chains like those of valine and isoleucine to restrict conformational freedom is a fundamental concept in peptide design.
Another approach is the de novo design of backbone scaffolds independent of primary amino acid sequences. rsc.orgnih.gov This can be achieved by using a hierarchical strategy with simple geometric rules and a coarse-grained potential energy function to construct novel backbone structures. nih.gov The design of covalently constrained scaffolds, for instance, by incorporating multivalent cross-linkers, can also lead to unique and highly stable tertiary structures. pnas.org The inclusion of non-canonical amino acids, such as D-amino acids, can further expand the accessible structural space and lead to hyperstable peptides. uw.edu These advanced design strategies, while often focused on larger peptides, are built upon a fundamental understanding of the conformational preferences and interactions of individual amino acids and dipeptide units.
Protein Mimicry in Peptide Design
The dipeptide H-Val-Ile-OH, or Valyl-isoleucine, serves as a fundamental building block in the computational design of peptides that mimic larger protein structures. This approach, known as protein mimicry, aims to create smaller, more stable, and often more potent therapeutic molecules that replicate the binding and functional activity of a specific region of a protein. nih.govwikipedia.org The Val-Ile motif is of particular interest due to the hydrophobic nature of both valine and isoleucine, which often plays a crucial role in protein-protein interactions (PPIs). news-medical.net
Computational methods are employed to design peptides that can mimic the function of natural proteins. nih.gov These strategies can be broadly categorized into structure-based design, protein mimicry, and short motif design. nih.gov In the context of H-Val-Ile-OH, its structure can be incorporated into larger peptide sequences designed to imitate the binding epitopes of proteins. For instance, a dimeric small molecule designed to mimic the N-terminal Ala-Val-Pro-Ile motif of the pro-apoptotic protein Smac demonstrated significantly increased activity due to its ability to replicate the dimeric structure of the native protein. wikipedia.org
The process of designing these peptidomimetics often involves:
Identifying Key Interaction Motifs: Analysis of a target protein's structure to identify short amino acid sequences, such as those containing this compound, that are critical for its biological function.
Scaffold Selection: Using computational tools to find suitable backbone structures, often from existing proteins, that can present the key motif in the correct orientation for binding. oup.com
Sequence Optimization: Employing algorithms to design optimal amino acid sequences for the chosen scaffold to maximize binding affinity and stability. oup.com
Coarse-grained modeling is a computational technique that simplifies the representation of biomolecules like peptides, which can be used to generate initial models that are later refined with more detailed methods. nih.gov The ultimate goal is to develop peptide-based therapeutics with high specificity and reduced off-target effects compared to traditional small-molecule drugs. nih.gov
Machine Learning and Artificial Intelligence Applications
AI/ML for Peptide Analysis and Activity Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the analysis and prediction of activities for peptides like H-Val-Ile-OH. mdpi.com These computational models can decipher the complex relationships between a peptide's sequence, its physicochemical properties, and its biological function. mdpi.com For dipeptides, which are the simplest peptide units, ML models can be trained on large datasets to predict specific activities.
Several ML algorithms are commonly used for developing predictive models for peptide bioactivity, including:
Support Vector Machines (SVM)
Random Forests
Deep-learning Neural Networks mdpi.com
These models utilize a wide array of molecular descriptors, such as amino acid composition, dipeptide composition, physicochemical properties, and structural features, to learn the patterns that govern a peptide's behavior. mdpi.comnih.gov For example, a study on DPP-IV inhibitory dipeptides concluded that the presence of amino acids with aliphatic side chains, such as valine and isoleucine, enhanced the inhibitory effect. mdpi.com
The application of ML in peptide research is extensive. For instance, ML models have been developed for the de novo design of antimicrobial peptides (AMPs). nih.gov Furthermore, models like XGBoost have been successfully used to predict antihypertensive peptides from milk proteins with high accuracy. nih.gov A deep learning model, PepMNet, which uses a hierarchical graph approach, has shown great potential in predicting peptide properties without relying on human-engineered features. chemrxiv.org These advanced computational tools enable the high-throughput screening of virtual peptide libraries, accelerating the discovery of novel bioactive peptides. frontiersin.org
Table 1: Machine Learning Models in Peptide Research
| Model Type | Application | Key Feature | Reference |
|---|---|---|---|
| Support Vector Machine (SVM) | Anticancer Peptide Prediction | Uses amino acid and dipeptide composition as input. | nih.gov |
| XGBoost | Antihypertensive Peptide Prediction | Efficient and robust against overfitting. | nih.gov |
| Deep Learning (PepMNet) | General Peptide Property Prediction | Integrates atom-level and amino acid-level information. | chemrxiv.org |
| Random Forests | Peptide Bioactivity Prediction | Ensemble learning method for improved accuracy. | mdpi.com |
Application of Large Language Models (LLMs) in Peptide Discovery
Large Language Models (LLMs), a sophisticated form of AI, are emerging as powerful tools in the field of peptide discovery and design. nih.govresearchgate.net Originally developed for natural language processing, LLMs can treat amino acid sequences as a language, learning the complex "grammar" and "semantics" that dictate a protein's structure and function. acs.orgnih.gov This capability allows them to generate novel peptide sequences with desired properties.
The application of LLMs in peptide research includes:
Sequence Generation: LLMs can be trained on vast databases of known protein sequences to generate new, functionally viable peptide sequences. researchgate.net
Property Prediction: By learning from sequence-function relationships in the training data, LLMs can predict the biological activities of peptides, such as antimicrobial or anticancer properties. nih.govacs.org
Design and Optimization: LLMs can be fine-tuned to design peptides that target specific proteins or receptors, accelerating the development of new therapeutics. nih.govnih.gov
For example, models like PeptideBERT have been developed to predict peptide properties using only the amino acid sequence as input, outperforming previous models in predicting properties like hemolysis. acs.org Another model, AMP-Designer, utilized an LLM-based approach to rapidly design novel antimicrobial peptides with a high success rate in subsequent experimental validation. arxiv.org While LLMs like GPT-3 have shown promise, simpler models like recurrent neural networks (RNNs) or SVMs have sometimes performed better for specific tasks like predicting antimicrobial activity. nih.gov However, the rapid evolution of LLMs suggests their role in peptide discovery will continue to expand. nih.govresearchgate.net
Bioinformatics for Functional Annotation and Discovery
Computational Identification of Natural Peptides and Proteolytic Sites
Bioinformatics provides essential tools for the systematic identification of naturally occurring peptides, like H-Val-Ile-OH, which are often produced by the proteolytic cleavage of larger precursor proteins. nih.gov This process circumvents the serendipitous nature of traditional peptide discovery. nih.gov
The computational workflow for identifying natural peptides typically involves:
In silico Peptidome Prediction: Using machine learning algorithms to predict potential cleavage sites within protein sequences, thereby generating a theoretical peptidome. nih.gov
Functional Prediction: Employing various computational biology tools to screen the predicted peptidome for peptides with desired biological activities. nih.gov
Several bioinformatics tools are specifically designed for this purpose. For instance, antiSMASH and PRISM are used to predict peptide products formed by non-ribosomal peptide synthetases (NRPS) in bacterial genomes. google.comresearchgate.netspringernature.com Other tools, like RODEO, automate the annotation and visualization of genomic data to aid in the discovery of ribosomally synthesized and post-translationally modified peptides (RiPPs). vanderbilt.edu
Predicting the exact cleavage sites of proteases is crucial. The nomenclature system by Schechter and Berger is used to define the amino acid residues around the cleavage site. peakproteins.com Databases like MEROPS contain information on known protease cleavage sites. plos.org Computational tools can predict cleavage sites for specific proteases. For example, thermolysin shows preferential cleavage after large hydrophobic residues like leucine (B10760876), phenylalanine, isoleucine, and valine. peakproteins.com The accuracy of these predictions can be enhanced by considering factors like the accessibility of the cleavage site and the subcellular localization of the protein. plos.org
Table 2: Bioinformatics Tools for Peptide Discovery
| Tool | Function | Application | Reference |
|---|---|---|---|
| antiSMASH | Identifies biosynthetic gene clusters. | Discovery of nonribosomal peptides. | google.comresearchgate.net |
| PRISM | Predicts peptide products from NRPS BGCs. | Discovery of nonribosomal peptides. | google.com |
| RODEO | Automates genome mining and annotation. | Discovery of RiPPs. | vanderbilt.edu |
| MEROPS | Database of proteases and their cleavage sites. | Analysis of proteolytic events. | plos.org |
Analysis of Sequence and Structural Divergence in Peptide Families
The analysis of sequence and structural divergence within peptide families that include the this compound motif provides insights into the evolution of protein function and specificity. The H-Val-Ile-OH dipeptide itself is a component of many larger, functionally diverse peptides.
Studies on dipeptide distribution have shown that their frequencies are not random and vary across different protein structural classes (all-alpha, all-beta, etc.). researchgate.net The this compound dipeptide, for instance, is found in various functional contexts. It is part of the C-terminal consensus sequence of neurotensin (B549771) and related peptides, which is crucial for receptor binding. researchgate.net The high sequence divergence observed in these peptide families, even among closely related species, suggests rapid evolution, which is characteristic of immunoregulatory and other signaling proteins. researchgate.netnih.gov
Computational methods are used to analyze these divergences:
Sequence Alignment: Tools like MUSCLE are used to create multiple sequence alignments of related proteins to identify conserved regions and divergent positions. mit.edu
Phylogenetic Analysis: Constructing evolutionary trees to understand the relationships between different peptide family members. oup.com
Substitution Matrices: Dipeptide substitution matrices have been developed to account for the fact that amino acid substitutions are not independent of their neighbors, improving the accuracy of sequence alignment and homology detection. oup.com
For example, analysis of the PDZ domain family, which binds to peptide ligands often ending in Val/Ile, reveals how specific residue changes (e.g., at position H372) alter binding specificity. plos.org Similarly, ancestral sequence reconstruction of isoleucyl- and valyl-tRNA synthetases, which are responsible for charging tRNAs with isoleucine and valine respectively, has provided evidence that both amino acids were part of the genetic code before their cognate synthetases diverged. mit.edu This type of analysis helps in understanding the functional constraints and evolutionary pressures that have shaped peptide families containing the this compound motif.
Data Mining from Peptide Databases (e.g., BIOPEP database)
Computational and bioinformatic approaches have become indispensable tools in the preliminary screening and identification of potentially bioactive peptides from various protein sources. Databases like BIOPEP-UWM serve as comprehensive repositories of known bioactive peptide sequences, their biological activities, and their protein precursors. frontiersin.org These platforms facilitate in silico analysis, a time- and cost-effective method to predict the release of bioactive peptides, including dipeptides like H-Val-Ile-OH, from larger proteins through enzymatic hydrolysis. biointerfaceresearch.comresearchgate.net
Data mining within such databases allows researchers to identify sequences with potential health-promoting properties, such as Angiotensin-Converting Enzyme (ACE) and Dipeptidyl Peptidase-IV (DPP-IV) inhibitory activities. biointerfaceresearch.comresearchgate.netcsic.es The process often involves screening protein sequences for the presence of known active fragments or using quantitative structure-activity relationship (QSAR) models to predict the bioactivity of novel sequences. eurekaselect.comnih.gov
While direct entries documenting the bioactivity of the specific dipeptide H-Val-Ile-OH can be sparse, information on its constituent amino acids and its isomeric sequence, Ile-Val, has been noted. Hydrophobic amino acids such as valine (Val) and isoleucine (Ile) are frequently identified as key components in peptides exhibiting ACE and DPP-IV inhibitory activities. csic.esrsc.orgtrjfas.org Their presence at the N-terminal or C-terminal positions of a peptide chain is often considered favorable for bioactivity. sci-hub.se For instance, studies on DPP-IV inhibitory peptides have highlighted the importance of Ile and Val in conferring activity. acs.org Similarly, the presence of these residues is considered significant for potential anti-inflammatory properties. rsc.org
The table below summarizes findings related to the this compound sequence and its constituent amino acids from peptide database research.
Interactive Data Table: H-Val-Ile-OH Related Findings in Peptide Databases
| Query Sequence | Database/Tool Mentioned | Documented/Predicted Property | Source Protein/Context | Reference |
| Ile-Val | BIOPEP database of sensory peptides | Bitter taste | Dry-cured ham | researchgate.net |
| Valine (Val) | General Bioinformatic Analysis | Component of DPP-IV inhibitory peptides | Chicken Blood Hydrolysates | csic.es |
| Isoleucine (Ile) | General Bioinformatic Analysis | Component of DPP-IV inhibitory peptides | Chicken Blood Hydrolysates | csic.es |
| Valine (Val) | General Bioinformatic Analysis | Component of anti-inflammatory peptides | General | rsc.org |
| Isoleucine (Ile) | General Bioinformatic Analysis | Component of anti-inflammatory peptides | General | rsc.org |
| Valine (Val) | In silico analysis (BIOPEP) | Component of ACE & DPP-IV inhibitory peptides | Edible Seaweed (Rubisco) | trjfas.org |
| Isoleucine (Ile) | In silico analysis (BIOPEP) | Component of ACE & DPP-IV inhibitory peptides | Edible Seaweed (Rubisco) | trjfas.org |
Emerging Research Directions and Academic Significance of H Val Ile Oh
H-Val-Ile-OH as a Model System for Peptide-Based Drug Design Strategies
The simplicity of dipeptides like H-Val-Ile-OH makes them attractive model systems for developing new peptide-based drugs. Peptides offer high specificity and potency with low toxicity, bridging the gap between small molecules and larger biologics. acs.orgnih.gov Research into di- and tripeptides is crucial for creating novel therapeutics for a range of conditions, including cancer, metabolic disorders, and infections. acs.orgchemimpex.com
The specific sequence of amino acids in a peptide determines its function. ontosight.ai For instance, certain dipeptides containing branched-chain amino acids (BCAAs) like valine and isoleucine have been shown to stimulate glucose uptake in muscle cells, suggesting potential applications in managing metabolic diseases. jst.go.jp The study of simple dipeptides like H-Val-Ile-OH helps researchers understand the fundamental principles of peptide-receptor interactions, which is essential for designing more complex and effective therapeutic peptides. nih.gov
Furthermore, modifications to the basic dipeptide structure, such as cyclization or the incorporation of synthetic amino acids, can enhance their stability and bioavailability, overcoming common challenges in peptide drug development. acs.orgnih.gov
Role of H-Val-Ile-OH in Peptidomics and Biomarker Discovery Methodologies
Peptidomics, the comprehensive study of peptides in a biological system, is a powerful tool for discovering biomarkers for various diseases. mdpi.com Dipeptides such as H-Val-Ile-OH are among the small molecules that can indicate changes in metabolic pathways associated with specific pathological states. mdpi.com
Mass spectrometry-based metabolomics allows for the high-throughput identification and quantification of numerous small molecules, including dipeptides, from biological samples like urine or plasma. mdpi.complos.org This hypothesis-free approach can uncover novel biomarkers without prior assumptions about their relevance to a disease. crownbio.com
For example, studies have identified specific di- and tripeptides that are upregulated in hypertensive patients with arteriosclerosis, suggesting their potential as early diagnostic markers. researchgate.net In another study, dipeptides including Ile-Val were found to be discriminating species in mushrooms grown on different substrates, highlighting their role in metabolic response. acs.org The presence and concentration of dipeptides like H-Val-Ile-OH can, therefore, serve as part of a larger metabolic signature for disease diagnosis, prognosis, and monitoring treatment response. mdpi.complos.org
| Study Area | Key Finding | Potential Application | Relevant Peptides Mentioned | Citations |
|---|---|---|---|---|
| Arteriosclerosis in Hypertensive Patients | Upregulation of specific small peptides. | Early diagnostic biomarkers. | Thr-Ile, Phe-Asp-Lys, Lys-Ile-Val-Lys, Gln-Glu, Lys-Lys | researchgate.net |
| Mushroom Metabolomics | Dipeptide expression varies with growth substrate. | Controlling bioactive compound expression. | Ile-Val, Val-Val, Leu-Pro, Val-Pro | acs.org |
| General Biomarker Discovery | Metabolites can serve as indicators of disease. | Diagnosis, prognosis, and treatment monitoring. | Not specified | mdpi.complos.org |
Dipeptides in Nanomaterial Design and Self-Assembly Studies
Dipeptides are increasingly recognized for their ability to self-assemble into well-defined nanostructures, such as nanotubes, nanofibers, and vesicles. dergipark.org.trnih.gov This bottom-up approach to nanofabrication is driven by non-covalent interactions like hydrogen bonding and hydrophobic interactions between the peptide molecules. dergipark.org.tr The simplicity, low cost, and biocompatibility of dipeptides make them ideal building blocks for creating advanced nanomaterials. dergipark.org.trtandfonline.com
The sequence and properties of the constituent amino acids guide the self-assembly process. For instance, the dipeptide diphenylalanine (FF) is well-known for forming nanotubes. nih.gov While specific research on H-Val-Ile-OH self-assembly is not as widespread, the principles derived from other dipeptides are applicable. The hydrophobic nature of both valine and isoleucine suggests that H-Val-Ile-OH could form various self-assembled structures. libretexts.org
These peptide-based nanomaterials have a wide range of potential applications in biomedicine, including:
Drug Delivery: Encapsulating drugs within peptide nanostructures can improve their solubility, stability, and targeted delivery. nih.gov
Tissue Engineering: Self-assembling peptides can form hydrogel scaffolds that mimic the extracellular matrix, providing a suitable environment for cell growth and tissue regeneration. jpt.com
Nanoelectronics: The ordered structure of peptide nanotubes has been explored for use in electronic devices. dergipark.org.tr
Researchers are actively exploring how to control the morphology and function of these nanostructures by modifying the peptide sequence or incorporating other molecules. rsc.orgreading.ac.uk
H-Val-Ile-OH in the Context of Prebiotic Chemistry and Chemical Evolution
The study of how life's building blocks, such as amino acids and peptides, could have formed on early Earth is known as prebiotic chemistry. khanacademy.org The formation of peptides from individual amino acids is a crucial step in the chemical evolution that may have led to the first life forms. scielo.org.mx
Valine and isoleucine are among the amino acids thought to have been present on the prebiotic Earth, potentially delivered by meteorites or synthesized in environments like hydrothermal vents. researchgate.netresearchgate.net Research suggests that these aliphatic amino acids could have been formed through reactions involving simple gaseous molecules under early Earth conditions. mdpi.com
Recent studies have demonstrated plausible prebiotic pathways for peptide bond formation. For example, catalytic processes have been shown to ligate amino acids, including valine and isoleucine, to form dipeptides in aqueous environments, which was a significant hurdle to overcome. nih.govacs.org A phylogenetic analysis of dipeptide sequences in modern proteins suggests that dipeptides containing valine and isoleucine emerged early in the evolution of the genetic code. preprints.org The study of simple dipeptides like H-Val-Ile-OH provides insights into the fundamental chemical processes that could have led to the formation of the first proteins. scielo.org.mxpreprints.org
Future Perspectives in Dipeptide Research and Therapeutic Potential
The field of peptide therapeutics is rapidly growing, with peptides being developed as drugs for a multitude of diseases, including cancer, metabolic disorders, and infections. nih.govpsychiatryonline.org Dipeptides like H-Val-Ile-OH represent a foundational element of this research area.
Future research will likely focus on several key areas:
Enhanced Drug Delivery: Developing novel formulations and delivery systems, such as nanocarriers and stimuli-responsive hydrogels, to improve the bioavailability and targeted action of peptide drugs. acs.orgnih.gov
Computational Design: Utilizing advanced computational tools to design peptides with specific therapeutic properties and to predict their interactions with biological targets.
Modified Peptides: Expanding the use of non-standard and modified amino acids to create peptides with enhanced stability, potency, and resistance to enzymatic degradation. nih.gov
Personalized Medicine: Leveraging peptidomics and biomarker discovery to develop diagnostic tools and tailor peptide-based therapies to individual patients. mdpi.comcrownbio.com
The versatility, high specificity, and low toxicity of peptides position them as a promising class of therapeutics. acs.org Continued investigation into the properties and potential of simple dipeptides such as H-Val-Ile-OH will be instrumental in advancing the next generation of peptide-based medicines and technologies. nih.govpsychiatryonline.org
Q & A
Q. How should researchers report preclinical studies involving H-Val-Ile-OH to meet NIH guidelines?
- Methodological Answer :
- ARRIVE Compliance : Detail animal/cell line sources, ethical approval IDs, and randomization methods.
- Data Transparency : Include raw datasets for key experiments (e.g., cytotoxicity assays) as supplementary materials.
- Conflict Disclosure : Declare funding sources and Bachem AG’s role in peptide provision .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
